Ethyl 7-oxoazepane-4-carboxylate
Description
The exact mass of the compound Ethyl 7-oxoazepane-4-carboxylate is 185.10519334 g/mol and the complexity rating of the compound is 203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 7-oxoazepane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-oxoazepane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-oxoazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)7-3-4-8(11)10-6-5-7/h7H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJUKJJFFYENMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)NCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476663-08-8 | |
| Record name | ethyl 7-oxoazepane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unlocking New Therapeutic Avenues: The Potential of Ethyl 7-oxoazepane-4-carboxylate as a Versatile Scaffold in Drug Discovery
Abstract
The relentless pursuit of novel chemical entities with therapeutic promise is the cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the seven-membered azepane ring system has emerged as a privileged scaffold, present in a number of approved drugs and clinical candidates.[1][2][3] This technical guide delves into the untapped therapeutic potential of a specific, functionalized azepane derivative: Ethyl 7-oxoazepane-4-carboxylate. While direct biological data on this molecule is nascent, its structural features—a flexible seven-membered ring, a strategic ketone, and a modifiable ester group—present a compelling starting point for the rational design of new therapeutic agents. This document will explore the synthetic accessibility of this scaffold, propose potential therapeutic applications based on analogous structures, and provide detailed experimental workflows for its elaboration and biological evaluation.
The Azepane Scaffold: A Foundation of Therapeutic Success
The azepane moiety is a recurring motif in a variety of pharmacologically active compounds, valued for its conformational flexibility which allows for optimal interaction with a diverse range of biological targets.[2][3] This seven-membered nitrogen-containing heterocycle is a key structural component in drugs approved for various indications, underscoring its clinical significance.[1][3][4] The inherent three-dimensionality of the azepane ring makes it an attractive scaffold for moving beyond the flat, aromatic structures that have traditionally dominated medicinal chemistry, offering a path to novel chemical space with improved physicochemical properties.[5]
Ethyl 7-oxoazepane-4-carboxylate: A Molecule of Opportunity
Ethyl 7-oxoazepane-4-carboxylate is a bifunctional molecule that offers multiple avenues for chemical elaboration. Its core structure is a prime candidate for the development of compound libraries for high-throughput screening.
| Property | Value | Source |
| Molecular Formula | C9H15NO3 | PubChem |
| Molecular Weight | 185.22 g/mol | PubChem |
| XLogP3 | 0.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Caption: Key physicochemical properties of Ethyl 7-oxoazepane-4-carboxylate.
The ketone at the 7-position and the ethyl ester at the 4-position are versatile chemical handles. The ketone can be targeted for reductive amination, aldol condensations, or the introduction of spirocyclic systems. The ester is readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, or it can be reduced to a primary alcohol for further functionalization.
Caption: Potential pathways for the chemical elaboration of Ethyl 7-oxoazepane-4-carboxylate.
Potential Therapeutic Applications: An Evidence-Based Extrapolation
Given the lack of direct pharmacological data for Ethyl 7-oxoazepane-4-carboxylate, we can infer its potential therapeutic applications by examining the biological activities of structurally related azepane derivatives.
Oncology
The azepane scaffold is found in compounds with demonstrated anticancer activity.[1][6] The flexible nature of the seven-membered ring can allow for unique binding modes to protein targets implicated in cancer, such as kinases and protein-protein interactions. The functional groups on Ethyl 7-oxoazepane-4-carboxylate could be elaborated to mimic the pharmacophores of known anticancer agents.
Central Nervous System (CNS) Disorders
A significant number of CNS-active drugs incorporate the azepane ring.[1] Recently, novel bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, suggesting their potential in treating neuropsychiatric disorders.[5][7] The ability to introduce diverse substituents onto the Ethyl 7-oxoazepane-4-carboxylate core could lead to the discovery of new agents targeting CNS receptors and transporters.
Antibacterial Agents
Derivatives of related seven-membered heterocyclic rings, such as oxazepanes, have shown promising antibacterial activity.[6][8][9] The functional handles on Ethyl 7-oxoazepane-4-carboxylate provide the opportunity to synthesize libraries of compounds for screening against various bacterial strains, including those resistant to current therapies.
Caption: Hypothesized therapeutic applications based on the core scaffold.
Synthetic Accessibility and Elaboration Strategies
The utility of a chemical scaffold is intrinsically linked to its synthetic accessibility. The synthesis of functionalized azepanones can be achieved through various established methods, including ring expansion reactions and Dieckmann condensation.[10]
General Synthesis of the Azepan-4-one Core
A common and scalable method for the synthesis of the N-protected azepan-4-one core involves the ring expansion of a corresponding N-protected piperidin-4-one using ethyl diazoacetate.[10] This reaction, typically catalyzed by a Lewis acid such as boron trifluoride etherate at low temperatures, provides a reliable route to the seven-membered ring system.[10]
Protocol: Synthesis of N-Boc-4-oxoazepane
This protocol is adapted from established procedures for the ring expansion of piperidones.[10]
Materials:
-
N-Boc-4-piperidone
-
Ethyl diazoacetate
-
Boron trifluoride etherate (BF3·OEt2)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add BF3·OEt2 (1.2 eq) to the cooled solution and stir for 15 minutes.
-
Add a solution of ethyl diazoacetate (1.5 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N-Boc protected ethyl 7-oxoazepane-4-carboxylate.
-
Subsequent hydrolysis of the Boc-protecting group and the ester can be achieved under standard acidic or basic conditions to yield the core scaffold for further derivatization.
Caption: General synthetic workflow to access the functionalized azepane scaffold.
Biological Evaluation: A Roadmap for Discovery
Once a library of derivatives based on the Ethyl 7-oxoazepane-4-carboxylate scaffold is synthesized, a systematic biological evaluation is crucial to identify promising lead compounds.
In Vitro Screening
5.1.1. Primary High-Throughput Screening (HTS):
A high-throughput screening campaign is the first step to identify initial hits from the compound library.[11] This involves testing the compounds at a single concentration against a panel of relevant biological targets.
Protocol: General HTS Protocol for Kinase Inhibition
-
Prepare assay plates with the kinase of interest, a suitable substrate, and ATP.
-
Add the synthesized compounds from the library (typically at 10 µM final concentration) to the assay plates.
-
Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the plates at the optimal temperature and time for the specific kinase reaction.
-
Add a detection reagent that measures kinase activity (e.g., by quantifying the amount of phosphorylated substrate or ATP consumed).
-
Read the plates using a suitable plate reader (e.g., luminescence or fluorescence).
-
Calculate the percent inhibition for each compound relative to the controls.
5.1.2. Dose-Response and IC50 Determination:
Compounds that show significant activity in the primary screen should be further evaluated in dose-response assays to determine their potency (IC50 value).[12]
Protocol: IC50 Determination
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).
-
Perform the same in vitro assay as in the primary screen, but with the range of compound concentrations.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
In Vivo Evaluation
Promising candidates from in vitro studies with favorable physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties can be advanced to in vivo models to assess their efficacy and safety.[13][14] The choice of animal model will depend on the therapeutic area of interest (e.g., xenograft models for oncology, behavioral models for CNS disorders).
Conclusion and Future Directions
Ethyl 7-oxoazepane-4-carboxylate represents a promising, yet underexplored, scaffold for the discovery of novel therapeutic agents. Its synthetic tractability and the presence of versatile chemical handles make it an ideal starting point for the generation of diverse chemical libraries. By leveraging the known pharmacological importance of the azepane ring system, a focused and rational approach to the design and synthesis of new derivatives is likely to yield compounds with significant biological activity. The experimental protocols outlined in this guide provide a foundational framework for initiating a drug discovery program centered on this versatile molecule. Future work should focus on the synthesis of a focused library of derivatives and their systematic evaluation in relevant in vitro and in vivo models to unlock the full therapeutic potential of this promising scaffold.
References
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry, 164, 465-494.
- The Azepane Scaffold: A Journey from Discovery to Therapeutic Prominence. (n.d.). BenchChem.
- List of references. (n.d.). European Journal of Medicinal Chemistry.
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). Journal of Medicinal Chemistry.
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025).
- C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. (2020). Life Chemicals.
- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Molecules, 18(4), 4348-4361.
- Synthesis of Fused Azepanes. (2025). Journal of Medicinal Chemistry.
- Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. (2024). European Journal of Modern Medicine and Practice, 4(4).
- In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. (2020). Anticancer Agents in Medicinal Chemistry, 20(18), 2246-2266.
- Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.).
- Azepane-4-carboxylic acid. (n.d.). PubChem.
- 1-Boc-Azepane-4-carboxylic acid. (n.d.). J&K Scientific.
- In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as Antitumor Agent. (2025).
- Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. (2023).
- Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Deriv
- Synthesis and Characterization of New Derivatives of The Seven-Ring Oxazepine and Study of Their Bacterial Activity. (2025). Central Asian Journal of Theoretical and Applied Science, 6(4), 1-10.
- Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2010). Organic Process Research & Development, 14(6), 1375-1380.
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PLOS ONE, 20(9), e0309632.
- In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. (2021). Molecules, 26(11), 3209.
- Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. (2013). Bioorganic & Medicinal Chemistry Letters, 23(8), 2380-2383.
- Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (n.d.). PMC.
- α-Aminophosphonate and oxazaphosphinane compounds as potential cancer inhibitors: in vitro evaluation and computational studies. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2617605.
- Synthesis and Identification of Novel 1,3-Oxazepane-7,4-Dione Compounds via the Reaction of Succinic Anhydride with Schiff's Base and Assessment of Biological Activity. (2025).
- Synthesis and biological evaluation of some substituted 4-Piperidones. (2025).
- Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. (2021). Molecules, 26(13), 3894.
- Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah Staff.
- Discovery of a highly specific and efficacious inhibitor of human carboxylesterase 2 by large-scale screening. (2019). International Journal of Biological Macromolecules, 137, 886-895.
- In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv
- Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase. (2014). Drug Metabolism and Disposition, 42(7), 1147-1153.
- Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE.
- Synthesis, Characterization of Ibuprofen N-Acyl-1,3,4-Oxadiazole Derivatives and Anticancer Activity against MCF-7 Cell Line. (2020).
- Publications & Case Studies. (n.d.). BioAscent.
- Ethyl azepane-4-carboxyl
- Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indic
- 7-Oxoazepane-2-carboxylic Acid. (n.d.). BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
- 9. cajotas.casjournal.org [cajotas.casjournal.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Publications & Case Studies - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 12. mdpi.com [mdpi.com]
- 13. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Azepane Gateway: A Technical Guide to Ethyl 7-oxoazepane-4-carboxylate as a Versatile Precursor for Novel GABA Analogues
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2][3] Consequently, GABA analogues, which are structurally similar to GABA, have emerged as a significant class of therapeutics for a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety disorders.[1][4][5][6] This in-depth technical guide explores the role of Ethyl 7-oxoazepane-4-carboxylate as a strategic and versatile precursor for the synthesis of novel GABA analogues. While traditional synthetic routes often commence from acyclic precursors, this guide elucidates a robust pathway leveraging the azepane scaffold, offering unique opportunities for structural diversity and stereochemical control. We will delve into the synthesis of this precursor, its conversion into key lactam intermediates via the Beckmann rearrangement, and the subsequent ring-opening to yield functionalized GABA analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and explore new chemical space in the design of next-generation neurological drugs.
The Significance of GABA and the Rationale for GABA Analogues
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS), responsible for reducing neuronal excitability.[1][2][3] Its inhibitory effects are fundamental for the proper functioning of the brain, and imbalances in the GABAergic system are implicated in a multitude of neurological and psychiatric conditions.[1][2] However, GABA itself has limited therapeutic potential due to its inability to efficiently cross the blood-brain barrier.[1][2] This limitation has spurred the development of GABA analogues, which are molecules designed to mimic the structure and function of GABA but with improved pharmacokinetic properties, allowing them to reach their target sites in the CNS.[5][6]
Prominent examples of clinically successful GABA analogues include:
-
Pregabalin: Used to treat neuropathic pain, fibromyalgia, and certain types of seizures.[7]
-
Gabapentin: Prescribed for epilepsy, neuropathic pain, and restless legs syndrome.[5]
-
Baclofen: A muscle relaxant used to treat spasticity.[4]
The therapeutic success of these drugs underscores the immense potential of novel GABA analogues with tailored pharmacological profiles.
Ethyl 7-oxoazepane-4-carboxylate: A Strategic Precursor
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved drugs.[8][9] Its inherent conformational flexibility allows for optimal interactions with various biological targets.[9] Ethyl 7-oxoazepane-4-carboxylate, a substituted azepanone, presents itself as a highly attractive starting material for the synthesis of GABA analogues for several key reasons:
-
Embedded Functionality: The molecule contains a ketone, an ester, and a protected amine within a cyclic framework, offering multiple points for chemical modification.
-
Stereochemical Potential: The C4 position allows for the introduction of substituents, and the subsequent ring-opening can generate chiral centers, enabling the synthesis of enantiomerically pure GABA analogues.
-
Scaffold for Diversity: The azepane ring can be functionalized prior to ring-opening, leading to a diverse library of novel GABA analogues with unique side chains.
Synthesis of Ethyl 7-oxoazepane-4-carboxylate
The synthesis of substituted azepan-4-ones can be achieved through various methods, with gold-catalyzed [5+2] annulation being a notable modern approach.[4] A common route to the core azepane-4-one structure involves the ring expansion of a corresponding piperidine derivative.
Synthetic Pathway from Ethyl 7-oxoazepane-4-carboxylate to GABA Analogues
The proposed synthetic route leverages a classical yet powerful transformation: the Beckmann rearrangement. This reaction provides an elegant method for converting a cyclic ketone into a lactam (a cyclic amide), which can then be hydrolyzed to the desired linear amino acid (the GABA analogue).
The overall transformation can be visualized as follows:
Sources
- 1. Process for the synthesis of pregabalin - Eureka | Patsnap [eureka.patsnap.com]
- 2. ekwan.github.io [ekwan.github.io]
- 3. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
An In-Depth Technical Guide to the Metabolic Stability Predictions for Ethyl 7-oxoazepane-4-carboxylate
Authored by: Senior Application Scientist
Abstract
The azepane scaffold is a significant pharmacophore in modern drug discovery, valued for its conformational flexibility and synthetic tractability.[1][2] Ethyl 7-oxoazepane-4-carboxylate, a derivative of this scaffold, presents a compelling case study for metabolic stability assessment due to its combination of ester, ketone, and lactam functionalities. Understanding the metabolic fate of such molecules is paramount in the early stages of drug development to optimize pharmacokinetic properties and mitigate potential safety liabilities.[3][4][5] This technical guide provides a comprehensive framework for predicting and evaluating the metabolic stability of Ethyl 7-oxoazepane-4-carboxylate. We will delve into the theoretical underpinnings of its likely metabolic pathways, provide detailed, field-proven protocols for in vitro assessment, and discuss the interpretation of the generated data. This guide is intended for researchers, scientists, and drug development professionals seeking to build a robust understanding of metabolic stability in the context of novel chemical entities.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[3][6] A compound with low metabolic stability is rapidly cleared from the body, often necessitating higher or more frequent dosing, which can lead to patient compliance issues and undesirable side effects.[4] Conversely, excessively high stability can lead to drug accumulation and potential toxicity.[7] Therefore, a central goal in drug design is to achieve an optimal balance of metabolic stability to ensure sufficient target engagement and a favorable safety profile.[4][8]
The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) enzymes, catalyze a variety of oxidative reactions.[4][8][9][10] In addition to oxidation, other key metabolic transformations include hydrolysis, reduction, and conjugation (Phase II metabolism).[11][12] Early in vitro assessment of metabolic stability using systems such as liver microsomes and hepatocytes is a cost-effective strategy to identify and triage compounds with desirable pharmacokinetic characteristics, guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.[13][14][15]
Predicted Metabolic Pathways for Ethyl 7-oxoazepane-4-carboxylate
The structure of Ethyl 7-oxoazepane-4-carboxylate contains several functional groups susceptible to metabolic transformation. Based on established principles of drug metabolism, we can predict the following primary metabolic pathways:
-
Ester Hydrolysis: The ethyl ester moiety is a prime target for hydrolysis by various esterases, such as carboxylesterases, which are abundant in the liver.[16][17] This reaction would cleave the ester bond to yield the corresponding carboxylic acid and ethanol.[17][18][19][20] This is often a rapid metabolic route for ester-containing drugs.[17]
-
Oxidation of the Azepane Ring: The azepane ring itself is susceptible to oxidation by cytochrome P450 enzymes.[9][10] Hydroxylation at various positions on the carbon backbone is a common metabolic pathway for cyclic amines and lactams. One study on biphenyloxy-alkyl-piperidine and azepane derivatives demonstrated that hydroxylation of the biphenyl ring was a primary metabolic route.[21]
-
N-Dealkylation (less likely): While N-dealkylation is a common metabolic pathway for secondary and tertiary amines, the nitrogen in Ethyl 7-oxoazepane-4-carboxylate is part of a lactam. Lactam rings are generally more stable to N-dealkylation than their corresponding cyclic amine counterparts.
-
Ketone Reduction: The 7-oxo (ketone) functionality could potentially undergo reduction to the corresponding secondary alcohol, catalyzed by ketoreductases.
The following diagram illustrates these potential metabolic transformations:
Caption: Predicted metabolic pathways for Ethyl 7-oxoazepane-4-carboxylate.
In Vitro Experimental Protocols for Metabolic Stability Assessment
To empirically determine the metabolic stability of Ethyl 7-oxoazepane-4-carboxylate, two primary in vitro assays are recommended: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
3.1. Liver Microsomal Stability Assay
This assay is a high-throughput and cost-effective method primarily used to assess Phase I metabolism, particularly by cytochrome P450 enzymes.[11][14][15]
Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing the endoplasmic reticulum where most CYP450 enzymes reside.[15][22] The disappearance of the parent compound over time is monitored by LC-MS/MS.[22]
Experimental Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of Ethyl 7-oxoazepane-4-carboxylate in DMSO.
-
Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (optional but recommended): To ensure sustained enzyme activity.
-
Liver Microsomes: Pooled human liver microsomes are commercially available. Thaw at 37°C immediately before use.[23]
-
Internal Standard (IS): A structurally similar and stable compound for LC-MS/MS analysis.
-
Quenching Solution: Acetonitrile containing the internal standard.
-
-
Incubation:
-
Prepare a master mix containing the phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL).[11][24]
-
Add the test compound to the master mix to achieve a final concentration of 1 µM.[24]
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).[25]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[5][11]
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the withdrawn aliquot to the cold quenching solution to stop the enzymatic reaction and precipitate proteins.[22]
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .
| Parameter | Formula | Description |
| Half-life (t½) | 0.693 / k | The time required for the concentration of the compound to decrease by half. |
| Intrinsic Clearance (CLint) | (0.693 / t½) x (V / P) | The inherent ability of the liver enzymes to metabolize a drug. |
k = elimination rate constant, V = incubation volume, P = amount of microsomal protein
3.2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II enzymes, as well as the necessary cofactors.[12][13][29] It also accounts for cellular uptake.[12]
Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes.[13][30] The disappearance of the parent compound is monitored over time.[29]
Experimental Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Incubation Medium: Use a suitable cell culture medium (e.g., Williams' Medium E).
-
Hepatocytes: Use cryopreserved human hepatocytes. Thaw according to the supplier's instructions.
-
Internal Standard and Quenching Solution: As described for the microsomal assay.
-
-
Incubation:
-
Prepare a suspension of hepatocytes in the incubation medium at a density of 0.5 x 10^6 viable cells/mL.[29][30][31]
-
Add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.[29][31]
-
Incubate the mixture at 37°C in a shaking water bath or incubator.[12][29]
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[30]
-
-
Reaction Termination and Sample Preparation:
-
Follow the same procedure as the microsomal stability assay.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance expressed as µL/min/10^6 cells.[29]
| Parameter | Formula | Description |
| Half-life (t½) | 0.693 / k | The time required for the concentration of the compound to decrease by half in the presence of hepatocytes. |
| Intrinsic Clearance (CLint) | (0.693 / t½) x (V / C) | The inherent ability of hepatocytes to metabolize a drug. |
k = elimination rate constant, V = incubation volume, C = number of hepatocytes (in millions)
The following diagram illustrates the general workflow for these in vitro assays:
Caption: General workflow for in vitro metabolic stability assays.
Metabolite Identification
In addition to determining the rate of metabolism, identifying the structures of the major metabolites is crucial for understanding the metabolic pathways and for assessing the potential for pharmacologically active or toxic metabolites.[4] This is typically achieved by using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.[26][32] By comparing the mass spectra of the parent compound and the metabolites, and by analyzing the fragmentation patterns, the sites of metabolic modification can be elucidated.[26][32]
Conclusion and Future Directions
The metabolic stability of Ethyl 7-oxoazepane-4-carboxylate can be systematically evaluated through a combination of predictive reasoning and in vitro experimentation. The presence of ester, ketone, and lactam functionalities suggests multiple potential metabolic pathways, with ester hydrolysis and ring oxidation being the most probable. The detailed protocols for liver microsomal and hepatocyte stability assays provided in this guide offer a robust framework for quantifying the intrinsic clearance and half-life of this compound. The data generated from these studies will be invaluable for guiding further optimization of the azepane scaffold in drug discovery programs, ultimately leading to the development of safer and more efficacious therapeutics.
References
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]
-
Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]
-
Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. PubMed. [Link]
-
Masimirembwa, C. M., & Bredberg, U. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]
-
Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design? [Link]
-
Unknown Author. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. LinkedIn. [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]
-
Di, L., & Kerns, E. H. (2003). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
-
Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. [Link]
-
Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PMC. [Link]
-
Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
-
Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. [Link]
-
Chou, C. H., et al. (2016). Predicting novel metabolic pathways through subgraph mining. Oxford Academic. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
-
Kumar, G. N. (2005). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. [Link]
-
Unknown Author. (2017). drug metabolism-hydrolysis. Slideshare. [Link]
-
JoVE. (2025). Video: Phase I Reactions: Hydrolytic Reactions. [Link]
-
Kumar, A., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]
-
Pharmacy 180. (n.d.). Hydrolytic Reactions - Biotransformation of Drugs. [Link]
-
Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. ResearchGate. [Link]
-
Chou, C. H., et al. (2015). Predicting Novel Metabolic Pathways through Subgraph Mining. ResearchGate. [Link]
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
-
Kononowicz, M., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed. [Link]
-
University of Florida. (n.d.). Metabolic Pathway Predictions for Metabolomics: A Molecular Structure Matching Approach. [Link]
-
Unknown Author. (n.d.). Applications of LC/MS in Qualitative Drug Metabolite Studies. Waters. [Link]
-
May, J. R., & Sakkouri, M. (2024). Predicting the pathway involvement of metabolites annotated in the MetaCyc knowledgebase. PMC. [Link]
-
Masjost, B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. [Link]
-
Patsnap Synapse. (2025). How Does LC-MS Identify Proteins and Metabolites? [Link]
-
May, J. R., & Sakkouri, M. (2023). Predicting the Pathway Involvement of Metabolites Based on Combined Metabolite and Pathway Features. MDPI. [Link]
-
ResearchGate. (2025). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. [Link]
-
Davydov, D. R. (2011). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. [Link]
-
Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]
-
Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
-
Guengerich, F. P. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. [Link]
-
Davydov, D. R., et al. (2016). Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism. ResearchGate. [Link]
-
Al-Masoudi, W. A., & Al-Amiery, A. A. (2021). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Eurasian Chemical Communications. [Link]
-
Wang, Y., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]
-
Unknown Author. (2024). 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity EU. European Journal of Modern Medicine and Practice. [Link]
-
Al-Juboori, A. M. J. (2017). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. longdom.org [longdom.org]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. nuvisan.com [nuvisan.com]
- 14. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drug metabolism-hydrolysis | PPTX [slideshare.net]
- 19. Video: Phase I Reactions: Hydrolytic Reactions [jove.com]
- 20. pharmacy180.com [pharmacy180.com]
- 21. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 23. researchgate.net [researchgate.net]
- 24. charnwooddiscovery.com [charnwooddiscovery.com]
- 25. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]
- 28. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CH [thermofisher.com]
- 31. protocols.io [protocols.io]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Reagents and Catalysts for the Preparation of Ethyl 7-oxoazepane-4-carboxylate
This Application Note is designed for researchers and process chemists focusing on the synthesis of Ethyl 7-oxoazepane-4-carboxylate (also identified in literature as Ethyl 5-oxoazepane-4-carboxylate or Ethyl 2-oxoazepane-5-carboxylate depending on numbering priority).
This guide prioritizes the Schmidt Reaction and Beckmann Rearrangement pathways, as these are the most robust, scalable, and chemically validated routes for converting 4-substituted cyclohexanones into the target caprolactam scaffold.
Executive Summary & Molecule Profile[2]
Ethyl 7-oxoazepane-4-carboxylate is a functionalized seven-membered lactam (azepane) used as a versatile building block in medicinal chemistry. It serves as a core scaffold for peptidomimetics, protease inhibitors, and conformationally restricted amino acid analogues.
The synthesis primarily relies on the ring expansion of Ethyl 4-oxocyclohexanecarboxylate . The choice of reagents dictates the regioselectivity and safety profile of the expansion.
| Property | Specification |
| IUPAC Name | Ethyl 7-oxoazepane-4-carboxylate |
| Common Isomer Name | Ethyl 5-ethoxycarbonyl-caprolactam |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Key Precursor | Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) |
| Primary Reaction Class | Ring Expansion (Schmidt / Beckmann) |
Retrosynthetic Strategies & Catalyst Selection
The preparation involves the insertion of a nitrogen atom into the cyclohexanone ring. Two primary pathways dominate the literature, distinguished by their catalyst requirements and intermediate stability.
Pathway A: The Schmidt Reaction (Direct Expansion)
-
Mechanism: Reaction of the ketone with Hydrazoic Acid (
) generated in situ. -
Reagents: Sodium Azide (
). -
Catalysts/Medium: Polyphosphoric Acid (PPA), Sulfuric Acid (
), or Methanesulfonic Acid ( ). -
Pros: Single-step process; high atom economy.
-
Cons: Handling of potentially explosive azides; strongly acidic conditions.
Pathway B: The Beckmann Rearrangement (Two-Step)
-
Mechanism: Conversion to oxime followed by rearrangement.[1][2]
-
Reagents: Hydroxylamine hydrochloride (
). -
Catalysts (Rearrangement): Thionyl Chloride (
), Cyanuric Chloride (TCT), or . -
Pros: Avoids bulk azide handling; milder conditions available for the rearrangement step.
-
Cons: Requires isolation of the oxime intermediate.
Comparative Analysis of Reagents
| Reagent/Catalyst | Role | Specificity/Notes | Safety Profile |
| Sodium Azide ( | Nitrogen Source (Schmidt) | Requires acidic activation. Generates volatile | High Risk: Acute toxicity; explosion hazard. |
| Polyphosphoric Acid (PPA) | Solvent & Catalyst | Viscous medium that moderates exotherms. Excellent for Schmidt. | Moderate: Corrosive, difficult workup. |
| Cyanuric Chloride (TCT) | Promoter (Beckmann) | Mild activation of oxime hydroxyl group. | Moderate: Moisture sensitive. |
| Sulfuric Acid ( | Catalyst | Classic medium; cheap but harsh. Can hydrolyze the ester. | High: Corrosive. |
| TFA / Trifluoroacetic Anhydride | Promoter (Beckmann) | Useful for sensitive substrates to prevent ester hydrolysis. | Moderate: Volatile, corrosive. |
Detailed Experimental Protocols
Protocol A: Schmidt Reaction (Recommended for Scale-Up)
This protocol utilizes a biphasic system or PPA to manage the exotherm and ensure regioselectivity.
Reagents:
-
Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)
-
Sodium Azide (1.2 equiv)
-
Polyphosphoric Acid (PPA) or Methanesulfonic Acid (
equiv) -
Solvent: Chloroform (
) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with Ethyl 4-oxocyclohexanecarboxylate dissolved in
(0.5 M). -
Acid Addition: Cool the solution to
. Add Methanesulfonic acid or PPA slowly to maintain temperature . -
Azide Addition (Critical): Add Sodium Azide portion-wise over 1 hour. Caution: Evolution of
gas and potential formation of . Ensure efficient venting through a scrubber (NaOH trap). -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Quench: Pour the reaction mixture slowly onto crushed ice/water. Neutralize carefully with solid
or solution to pH 7–8. -
Extraction: Extract the aqueous layer with DCM (
). -
Purification: Dry organic layers over
, concentrate, and purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).
Regiochemical Outcome: Due to the symmetry of the 4-substituted cyclohexanone precursor, the nitrogen insertion occurs on either side of the carbonyl with equal probability, yielding the same thermodynamic product: Ethyl 7-oxoazepane-4-carboxylate (structurally equivalent to the 5-substituted caprolactam).
Protocol B: Beckmann Rearrangement (Milder Alternative)
Step 1: Oxime Formation
-
Dissolve Ethyl 4-oxocyclohexanecarboxylate in Ethanol/Water (1:1).
-
Add
(1.5 equiv) and Sodium Acetate (1.5 equiv). -
Stir at RT for 2 hours. Extract and concentrate to yield the oxime (usually a mixture of E/Z isomers).
Step 2: Rearrangement
-
Dissolve the crude oxime in dry Acetonitrile (
). -
Add Cyanuric Chloride (TCT) (1.0 equiv) or Thionyl Chloride (0.5 equiv) at
. -
Stir at RT for 4 hours. The catalyst activates the oxime -OH, promoting the anti-migration of the alkyl group.
-
Quench with water, extract, and purify as above.
Synthesis Workflow Visualization
The following diagram illustrates the critical decision points and chemical pathways for synthesizing the target molecule.
Figure 1: Decision tree for the synthesis of Ethyl 7-oxoazepane-4-carboxylate comparing Schmidt and Beckmann routes.
Analytical Characterization Data
To validate the synthesis, the following spectroscopic signatures should be confirmed (Data adapted from analogous caprolactam esters [1, 5]):
-
1H NMR (CDCl3, 400 MHz):
- 6.0–6.5 (br s, 1H, NH).
-
4.15 (q, 2H,
). -
2.6–2.8 (m, 2H,
-protons to carbonyl). -
3.2–3.4 (m, 2H,
-protons to nitrogen). -
1.25 (t, 3H,
).
-
13C NMR (CDCl3):
-
Carbonyls: ~178 ppm (Lactam C=O), ~174 ppm (Ester C=O).
-
Ring Carbons: Distinct signals for
and (methine) in the 25–45 ppm range.
-
-
Mass Spectrometry (ESI):
-
Calculated
. -
Found
.
-
References
-
PubChem. Ethyl 7-oxoazepane-4-carboxylate Compound Summary. National Library of Medicine. [Link]
-
Gao, S., et al. (2010). "Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate." Industrial & Engineering Chemistry Research, 49(22), 11764-11767. (Describes scalable Schmidt protocols for azepanes). [Link]
-
Thieme Chemistry. (2023). "A Photochemical Strategy for the Synthesis of Caprolactams via Dearomative Ring Expansion." Synthesis. (Provides NMR data for Ethyl 7-oxoazepane-4-carboxylate, compound 10b). [Link]
Sources
Application Note: Chemoselective Reduction of the Ester Moiety in 7-Oxoazepane-4-Carboxylate
[1]
Introduction & Scientific Context
The 7-oxoazepane scaffold (a seven-membered lactam ring) is a critical pharmacophore in medicinal chemistry, serving as a conformationally constrained amino acid mimic in peptidomimetics and a core structure in protease inhibitors. A common synthetic bottleneck involves the differentiation of the exocyclic ester moiety from the endocyclic lactam (amide) carbonyl.
The Chemoselectivity Challenge
The reduction of 7-oxoazepane-4-carboxylate presents a classic chemoselectivity problem:
-
Target: Reduction of the ester (C-4 position) to a primary alcohol (
). -
Constraint: Preservation of the lactam carbonyl (C-7 position).
-
Thermodynamic Reality: While esters are generally more electrophilic than amides, standard strong reducing agents like Lithium Aluminum Hydride (
) are promiscuous, frequently reducing both the ester (to alcohol) and the lactam (to a cyclic amine) or causing reductive ring-opening.
This guide details two field-proven protocols to achieve exclusive ester reduction: the Lithium Borohydride (
Mechanistic Principles
Why Standard Reagents Fail
- (alone): Too mild. It rapidly reduces aldehydes and ketones but reacts negligibly with esters at room temperature.
-
(LAH): Too aggressive. The unmitigated hydride transfer capability reduces the lactam carbonyl to a methylene group (
), destroying the pharmacophore.
The Solution: Lewis Acid Activation
To reduce the ester selectively, we must enhance its electrophilicity relative to the lactam.
-
Mechanism: The Lithium cation (
) acts as a Lewis acid, coordinating tightly to the ester carbonyl oxygen. This coordination lowers the activation energy for hydride transfer from the borohydride anion. The lactam carbonyl, being less basic and more resonance-stabilized, coordinates less effectively, remaining inert. -
+
Mechanism: This combination generates in situ. The Calcium ion ( ) is a stronger Lewis acid than , activating the ester carbonyl significantly.
Workflow Decision Tree
Figure 1: Decision matrix for selecting the appropriate reduction protocol based on scale and economic constraints.
Experimental Protocols
Protocol A: The Lithium Borohydride Method (Standard)
Best for: Discovery chemistry, high-value intermediates, and maximum reliability.
Reagents:
-
Substrate: 7-oxoazepane-4-carboxylate (1.0 equiv)
- (2.0 M solution in THF) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (
)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve the azepane substrate in anhydrous THF (0.2 M concentration). Cool the solution to
using an ice bath. -
Addition: Add the
solution dropwise over 15 minutes. Note: Gas evolution ( ) may occur; ensure proper venting. -
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check via TLC or LC-MS. Look for the disappearance of the ester peak.
-
-
Quenching (Critical): Cool back to
. Carefully add saturated aqueous Ammonium Chloride ( ) dropwise.-
Caution: Vigorous bubbling will occur.
-
-
Workup: Dilute with Ethyl Acetate (
). Separate phases. Extract the aqueous layer 2x with . Combined organics should be washed with brine, dried over , and concentrated.
Protocol B: The / Method (Scalable)
Best for: Process chemistry, large batches, and cost reduction.
Reagents:
-
Substrate: 7-oxoazepane-4-carboxylate (1.0 equiv)
- (Solid) (3.0 equiv)
- (Anhydrous powder) (1.5 equiv)
-
Solvent: THF : Ethanol (2:1 ratio)
Step-by-Step Procedure:
-
Solvent Prep: Prepare a mixture of THF and absolute Ethanol (2:1).
-
Dissolution: Dissolve the ester substrate in the solvent mixture (0.3 M) and stir at
. -
Activation: Add anhydrous
in one portion. Stir for 15 minutes to allow partial solvation/complexation. -
Reduction: Add
portion-wise over 30 minutes.-
Mechanistic Note: This generates
and .
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Quenching: Cool to
. Quench with 1M Citric Acid or 1M HCl (carefully) to pH 5–6 to break up boron-amine complexes, then immediately neutralize to pH 7 with to protect the lactam ring from acid hydrolysis. -
Extraction: Extract with DCM (Dichloromethane) or EtOAc containing 5% Methanol (to improve solubility of the polar alcohol product).
Data Analysis & Validation
Expected Results:
| Feature | Starting Material (Ester) | Product (Alcohol) |
| IR Spectroscopy | Two Carbonyl bands:1. Ester (~1735 | One Carbonyl band:1. Lactam (~1650 |
| 1H NMR | Sharp singlet (or triplet) for alkoxy group (e.g., | Disappearance of alkoxy peak.Appearance of |
| LC-MS | M+1 corresponds to Ester MW | M+1 corresponds to (Ester MW - 14 + 2) for Methyl ester to alcohol. |
Reaction Pathway Visualization:
Figure 2: Reaction pathway showing the chemoselective route versus the over-reduction pathway associated with stronger hydrides.
Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| Incomplete Conversion | Borohydride reagent has degraded (absorbed moisture). | Use fresh reagent. If using |
| Lactam Reduction (Over-reaction) | Temperature too high or reaction time too long. | Strictly maintain |
| Product Trapped in Aqueous Phase | The resulting alcohol is highly polar (lactam + alcohol). | Saturate the aqueous layer with NaCl (salting out) before extraction. Use 10% MeOH in DCM for extraction. |
| Gel Formation during Quench | Boron salts forming stable gels. | Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution for quenching. Stir vigorously for 1 hour until phases separate cleanly. |
References
-
Brown, H. C., & Narasimhan, S. (1982). "Lithium Borohydride.[1][2][3][4] A Versatile Reducing Agent."[5][6][7] Journal of Organic Chemistry. Describes the fundamental selectivity of
for esters over amides. -
Hamada, Y., et al. (2009).
." Organic Process Research & Development. Validates the calcium chloride activation method for scale-up. -
PubChem Compound Summary. (2023). "Methyl 7-oxoazepane-4-carboxylate."[8] National Center for Biotechnology Information.
-
Organic Chemistry Portal. "Reduction of Esters to Alcohols." A comprehensive database of reduction methodologies and chemoselectivity tables.
Sources
- 1. reddit.com [reddit.com]
- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. Amine synthesis by amide reduction [organic-chemistry.org]
- 8. PubChemLite - Methyl 7-oxoazepane-4-carboxylate (C8H13NO3) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: N-Alkylation of Ethyl 7-Oxoazepane-4-carboxylate
Introduction
N-alkylated azepane scaffolds are privileged structures in medicinal chemistry, forming the core of a multitude of biologically active compounds. The strategic introduction of alkyl groups onto the nitrogen atom of the azepane ring is a critical transformation for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. Ethyl 7-oxoazepane-4-carboxylate is a versatile starting material for the synthesis of such derivatives, with the ester and keto functionalities providing handles for further derivatization. This document provides a comprehensive guide to the N-alkylation of this key intermediate, detailing reaction conditions, mechanistic insights, and step-by-step protocols for researchers in drug discovery and development.
Mechanistic Overview of N-Alkylation
The N-alkylation of a secondary amine, such as the lactam nitrogen in ethyl 7-oxoazepane-4-carboxylate, typically proceeds via a nucleophilic substitution reaction (SN2). The reaction involves the amine nitrogen acting as a nucleophile, attacking an electrophilic alkylating agent, commonly an alkyl halide.
The fundamental steps are:
-
Deprotonation (optional but common): In many cases, a base is used to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the alkylating agent. For lactams, which are less basic than acyclic amines, a sufficiently strong base is often required to generate the corresponding anion.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond.
-
Displacement of Leaving Group: Concurrently with the nucleophilic attack, the leaving group on the alkylating agent departs, taking with it the bonding pair of electrons.
A significant challenge in the N-alkylation of primary and some secondary amines is overalkylation, where the newly formed secondary or tertiary amine is more nucleophilic than the starting material, leading to multiple alkylations.[1] However, in the case of lactams like ethyl 7-oxoazepane-4-carboxylate, the electron-withdrawing effect of the adjacent carbonyl group reduces the nucleophilicity of the nitrogen, generally preventing overalkylation.
Visualization of the N-Alkylation Mechanism
Caption: General mechanism for the N-alkylation of Ethyl 7-oxoazepane-4-carboxylate.
Comparative Analysis of Reaction Conditions
The choice of base, solvent, and alkylating agent significantly impacts the efficiency and outcome of the N-alkylation reaction. Below is a summary of commonly employed conditions.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Alkyl Bromide | K₂CO₃ | Acetonitrile | Reflux | Good to Excellent | [2] |
| Alkyl Halide | NaH | THF or DMF | Room Temp to 60 | High | [3] |
| Benzyl Chloride | K₂CO₃ / KOH | Microwave (solvent-free) | Varies | High | [4] |
| Alcohols | Ru or Ir catalyst | Toluene | 100-120 | Good to High | [5][6] |
| Alkyl Halide | Cs₂CO₃ | Various | Varies | High | [7] |
Key Considerations:
-
Bases: Strong bases like sodium hydride (NaH) are very effective for deprotonating the lactam nitrogen but require anhydrous conditions.[3] Weaker bases like potassium carbonate (K₂CO₃) are often sufficient, especially with more reactive alkylating agents, and offer easier handling.[2] Cesium carbonate (Cs₂CO₃) has been shown to be particularly effective in promoting N-alkylation, sometimes offering higher chemoselectivity.[7]
-
Solvents: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.[3][8] Care should be taken with solvents like DMSO at elevated temperatures in the presence of bases and electrophiles.[8]
-
Alkylating Agents: Alkyl halides (iodides, bromides, chlorides) are the most common alkylating agents. Reactivity follows the order I > Br > Cl. For less reactive alkylating agents, higher temperatures or stronger bases may be necessary. Alternative "green" methods utilizing alcohols as alkylating agents in the presence of a catalyst are also gaining prominence.[5]
-
Catalysts: While not always necessary for reactions with alkyl halides, transition metal catalysts (e.g., Ru, Ir, Ni, Co) are employed for "borrowing hydrogen" or "hydrogen autotransfer" reactions where alcohols serve as the alkylating agents.[9][10][11] Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be beneficial in biphasic systems or under solvent-free conditions.[4][12]
Experimental Protocols
Protocol 1: Standard N-Alkylation using Alkyl Bromide and Potassium Carbonate
This protocol describes a general and robust method for the N-alkylation of ethyl 7-oxoazepane-4-carboxylate using an alkyl bromide.
Materials:
-
Ethyl 7-oxoazepane-4-carboxylate
-
Alkyl bromide (1.1 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous acetonitrile (or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add ethyl 7-oxoazepane-4-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Add anhydrous acetonitrile to form a stirrable suspension (approximately 0.1 - 0.5 M concentration of the starting material).
-
Add the alkyl bromide (1.1-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: Reductive Amination Approach
An alternative strategy for N-alkylation involves a reductive amination pathway. While this is more commonly used for forming amines from aldehydes or ketones and a primary or secondary amine, a related "hydrogen-borrowing" or "hydrogen autotransfer" mechanism can be employed with alcohols as the alkylating agents. This approach is considered a greener alternative to using alkyl halides.[10][11]
Materials:
-
Ethyl 7-oxoazepane-4-carboxylate
-
Alcohol (as both reactant and solvent, or with an inert solvent)
-
Transition metal catalyst (e.g., a ruthenium or iridium complex)
-
Base (e.g., a catalytic amount of a strong base)
-
Molecular sieves (optional, to remove water)
General Procedure Outline:
-
Combine the ethyl 7-oxoazepane-4-carboxylate, alcohol, catalyst, and base in a reaction vessel.
-
Heat the mixture under an inert atmosphere. The reaction temperature will be dependent on the specific catalyst and alcohol used.
-
Monitor the reaction for the formation of the N-alkylated product.
-
Upon completion, cool the reaction, remove the catalyst (often by filtration), and perform an appropriate workup and purification.
Note: The specific catalyst and reaction conditions for this method are highly varied and should be chosen based on literature precedents for the specific type of alcohol being used.[5][9]
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis and purification of N-alkylated ethyl 7-oxoazepane-4-carboxylate.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently reactive alkylating agent- Base not strong enough- Low reaction temperature- Inactive catalyst (if applicable) | - Switch to a more reactive alkylating agent (e.g., alkyl iodide)- Use a stronger base (e.g., NaH)- Increase the reaction temperature- Use a fresh or different catalyst |
| Side Product Formation | - Overalkylation (less common for lactams)- Elimination reaction of the alkyl halide- Decomposition of starting material or product | - Use a milder base- Lower the reaction temperature- Ensure the reaction is not run for an excessively long time |
| Difficulty in Purification | - Similar polarity of starting material and product- Presence of hard-to-remove byproducts | - Optimize the mobile phase for column chromatography- Consider derivatization of the product or starting material to alter polarity before purification |
Conclusion
The N-alkylation of ethyl 7-oxoazepane-4-carboxylate is a fundamental transformation for the synthesis of novel chemical entities with potential therapeutic applications. A thorough understanding of the reaction mechanism and the influence of various reaction parameters is crucial for achieving high yields and purity. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully perform this important synthetic step.
References
-
University of Calgary. Ch22: Alkylation of Amines. Available from: [Link]
-
Gunanathan, C. et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available from: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]
-
G. A. D. A. G. (2018). N-Dealkylation of Amines. Molecules. Available from: [Link]
-
Gant, T. G. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available from: [Link]
-
Gant, T. G. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Available from: [Link]
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]
-
Vazquez-Tato, M. P. et al. (2008). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Garg, N. K. et al. (2018). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Available from: [Link]
-
Kara, S. (2023). Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. PMC. Available from: [Link]
-
The Organic Chemistry Tutor. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Available from: [Link]
-
ResearchGate. (2023). Reductive N‐alkylation of amines 2 with ketone 6.[a,b]. Available from: [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Available from: [Link]
-
D'Annibale, A. et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry. Available from: [Link]
-
O'Brien, A. G. et al. (2011). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications. Available from: [Link]
-
Khalafi-Nezhad, A. et al. (2013). Highly efficient protocol for one-pot N-alkylation of nucleobases using alcohols in bmim[Br]: A rapid route to access acyclic nucleosides. ResearchGate. Available from: [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Available from: [Link]
-
S. L. C. (2006). Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[1]oxazinane-3-carboxylic acid ethyl esters. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Chandrasekhar, S. et al. (2018). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. Available from: [Link]
-
Warrilow, C. et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PMC. Available from: [Link]
-
ResearchGate. (2017). Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]-carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine. Available from: [Link]
-
M. N. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
R Discovery. N7 Alkylation Research Articles. Available from: [Link]
-
MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. thalesnano.com [thalesnano.com]
- 6. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. mdpi.com [mdpi.com]
Application Note: Stereoselective Synthesis Strategies for Chiral Azepane-4-carboxylates
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes the Ring-Closing Metathesis (RCM) and Asymmetric Lithiation strategies, as these represent the most modular and stereocontrolled routes to the challenging 4-substituted azepane core.
Executive Summary & Strategic Importance
The azepane (hexahydroazepine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for high-value targets such as Balanol (PKC inhibitor), Caprolactam derivatives, and various histone deacetylase (HDAC) inhibitors.
While 3-substituted azepanes are readily accessible via amino acid homologation, azepane-4-carboxylates present a unique stereochemical challenge. The C4 position is distal to the directing nitrogen atom, making transannular stereocontrol difficult.
This guide details two high-fidelity strategies to access this scaffold with high enantiomeric excess (ee):
-
The "Chiral Pool" RCM Strategy: Utilizing Ring-Closing Metathesis on pre-functionalized chiral dienes.
-
The "De Novo" Asymmetric Lithiation: A convergent approach using (-)-sparteine (or surrogates) to set the C4 stereocenter via conjugate addition.
Strategic Decision Framework
The choice of synthesis route depends heavily on the availability of starting materials and the specific substitution pattern required.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.
Protocol A: Ring-Closing Metathesis (RCM) Strategy
Best for: Rapid assembly of functionalized cores from amino acid precursors (e.g., Aspartic Acid derivatives).
Mechanistic Rationale
RCM is the gold standard for forming 7-membered rings because it overcomes the entropic penalty of medium-ring formation better than lactamization. By using Grubbs II or Hoveyda-Grubbs II catalysts, we can close the ring after the stereocenter is established in a linear precursor.
Detailed Workflow
Target: (S)-1-tert-butyl 4-ethyl azepane-1,4-dicarboxylate
Step 1: Precursor Synthesis (Linear Diene)
-
Starting Material: N-Boc-L-Aspartic acid
-ester (or similar chiral pool synthon). -
Transformation: The side chain ester is reduced to an aldehyde and subjected to Wittig olefination to install the first alkene. The N-terminus is allylated to install the second alkene.
-
Critical Control Point: Ensure the C4 stereocenter (derived from the amino acid alpha-carbon or established via Evans auxiliary) is protected from racemization during the reduction/oxidation steps.
Step 2: The RCM Reaction[1][2]
-
Reagents: Grubbs Generation II Catalyst (G-II) or Hoveyda-Grubbs II (HG-II).
-
Solvent: Dichloromethane (DCM) or Toluene (degassed).
-
Concentration: High Dilution (0.005 M) is mandatory to favor intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).
Protocol:
-
Dissolve the diene precursor (1.0 equiv) in degassed anhydrous DCM.
-
Add G-II catalyst (2–5 mol%).
-
Heat to reflux (40 °C) for 2–4 hours under an inert atmosphere (Ar/N2).
-
Quenching: Add activated charcoal or DMSO (50 equiv relative to Ru) and stir for 12 hours to sequester Ruthenium byproducts.
-
Filter through a pad of Celite/Silica.
-
Concentrate and purify via flash chromatography.
Step 3: Olefin Reduction
-
Conditions: H2 (1 atm), Pd/C (10 wt%), MeOH, RT, 4h.
-
Stereochemical Outcome: If the molecule has existing stereocenters, the hydrogenation will often proceed anti to the bulky substituents, but for a simple 4-carboxylate, this step merely saturates the ring.
Protocol B: Asymmetric Lithiation-Conjugate Addition
Best for: De novo synthesis of high-ee azepanes where the stereocenter is created during the reaction. This method utilizes the Beak/O’Brien methodology .
Mechanistic Rationale
This route relies on the dipole-stabilized lithiation of N-Boc-allylamine. In the presence of a chiral diamine ligand ((-)-sparteine), the lithiated species becomes chiral.[6] This nucleophile then undergoes conjugate addition to an
Reaction Pathway Diagram
Figure 2: The asymmetric lithiation pathway for setting the C4 stereocenter.
Step-by-Step Protocol
Note on Ligand Availability: (-)-Sparteine is naturally sourced and occasionally scarce. Synthetic surrogates (O'Brien diamines) are valid and often superior alternatives [1].
-
Complexation: In a flame-dried flask under Argon, dissolve (-)-sparteine (1.2 equiv) in anhydrous diethyl ether or toluene. Cool to -78 °C.[6][7]
-
Lithiation: Add s-BuLi (1.2 equiv) dropwise. Stir for 15 min.
-
Substrate Addition: Add N-Boc-allylamine (1.0 equiv) dropwise. The solution typically turns yellow/orange, indicating the formation of the dipole-stabilized carbanion. Stir for 1 hour at -78 °C.
-
Conjugate Addition: Dissolve the electrophile (e.g., tert-butyl cinnamate or simple acrylate) in ether and add slowly to the lithiated mixture.
-
Quench: After 2 hours, quench with saturated NH4Cl (aq) while still cold.
-
Workup: Extract with Et2O, dry over MgSO4, and concentrate.
-
Cyclization: The resulting linear product contains an amine (protected) and an ester. Deprotection and lactamization (or RCM if a second alkene was introduced) yields the chiral azepane.
Comparative Data Analysis
| Parameter | RCM Strategy (Protocol A) | Asymmetric Lithiation (Protocol B) |
| Stereocontrol Source | Chiral Pool (Amino Acids/Sugars) | Chiral Ligand (Sparteine/Surrogate) |
| Step Count | Low (3-5 steps) | Medium (5-7 steps) |
| Scalability | High (Grubbs cats are robust) | Low/Medium (Cryogenic conditions) |
| Regioselectivity | Excellent (Dictated by precursor) | Excellent (Dictated by electronics) |
| Typical Yield | 75-90% (Cyclization step) | 60-80% (Lithiation step) |
| Primary Risk | Dimerization (requires dilution) | Moisture sensitivity / Ligand cost |
Troubleshooting & Critical Parameters
Controlling Oligomerization in RCM
-
Symptom: Broad peaks in NMR, high viscosity, low yield of monomer.
-
Root Cause: Intermolecular metathesis (ADMET) dominates over intramolecular ring-closing.
-
Solution:
-
Pseudo-high dilution: Add the catalyst to the solvent first, then slowly drip the substrate solution into the catalyst solution over 2–4 hours via syringe pump.
-
Ethylene Removal: Ensure the reaction vessel is open to an inert gas line (bubbler) to allow ethylene gas to escape, driving the equilibrium forward (Le Chatelier’s principle).
-
Ruthenium Removal
Residual Ru is toxic and can isomerize double bonds during workup.
-
Standard: Use commercially available scavengers (e.g., SiliaMetS®).
-
Alternative: Wash the organic layer with tris(hydroxymethyl)phosphine (THP) in water.
Cryogenic Control in Lithiation
-
Issue: Low ee or racemic product.
-
Cause: Temperature spikes above -70 °C cause the lithiated species to racemize or decompose.
-
Fix: Use an internal thermometer. Pre-cool all addition reagents down the side of the flask.
References
-
Synthesis of the Hexahydroazepine Core of (-)-Balanol. Bulletin of the Korean Chemical Society, 2012.[8] Link[8]
-
Formal Total Synthesis of (−)-Balanol: Concise Approach to the Hexahydroazepine Segment Based on RCM. The Journal of Organic Chemistry, 2000. Link
-
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, 2002. Link
-
Asymmetric syntheses of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society, 2004. (Note: This refers to the Beak/O'Brien methodology cited in the protocol). Link
-
Ring-closing metathesis (RCM) approach to the synthesis of... trihydroxyazepane. Organic & Biomolecular Chemistry, 2010. Link
Sources
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. Ring Closing Metathesis [organic-chemistry.org]
- 3. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Application Notes and Protocol for the Ring-Opening Polymerization of Ethyl 7-oxoazepane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of functional polyamides is a rapidly expanding field, driven by the demand for advanced materials in biomedical applications such as drug delivery, tissue engineering, and antimicrobial agents.[1][2] Ethyl 7-oxoazepane-4-carboxylate, a functionalized ε-caprolactam derivative, presents a versatile monomer for the synthesis of polyamides with pendant ester groups. These functional groups can be further modified post-polymerization, offering a platform for creating materials with tailored properties.[3] Ring-opening polymerization (ROP) is a highly efficient method for converting cyclic monomers like lactams into high molecular weight polymers.[1][2][4] This document provides detailed protocols for both anionic and cationic ring-opening polymerization of Ethyl 7-oxoazepane-4-carboxylate, offering researchers the flexibility to choose a method that best suits their synthetic goals.
Principles of Ring-Opening Polymerization of Lactams
The polymerization of lactams is predominantly achieved through two major pathways: anionic ring-opening polymerization (AROP) and cationic ring-opening polymerization (CROP).[2][5] The choice between these methods depends on the desired polymer characteristics, such as molecular weight, polydispersity, and the nature of the monomer's functional groups.
Anionic Ring-Opening Polymerization (AROP)
AROP is the most widely utilized method for lactam polymerization due to its rapid reaction rates and the ability to produce high molecular weight polyamides.[5][6] The mechanism involves the use of a strong, non-nucleophilic base as a catalyst and often an N-acyllactam as an activator (co-initiator).[6]
The key steps in AROP are:
-
Initiation: A strong base deprotonates a lactam monomer to form a lactamate anion. This anion then reacts with an activator (e.g., an N-acyllactam) to form a more reactive N-acyllactam growth center.[7]
-
Propagation: The lactamate anion acts as a nucleophile, attacking the carbonyl carbon of the N-acyllactam at the end of the growing polymer chain. This regenerates the active lactamate anion, which can then attack another monomer, propagating the chain.[7]
The presence of the ester group in Ethyl 7-oxoazepane-4-carboxylate requires careful selection of the base to avoid side reactions such as saponification. Non-nucleophilic strong bases are therefore preferred.
Cationic Ring-Opening Polymerization (CROP)
CROP is an alternative method that is particularly useful for the polymerization of N-substituted lactams.[5] This method is catalyzed by protonic acids or Lewis acids.[5]
The mechanism of CROP generally proceeds as follows:
-
Initiation: A proton or Lewis acid activates the carbonyl oxygen of the lactam monomer, making the carbonyl carbon more electrophilic.
-
Propagation: A nucleophilic attack by the nitrogen of another monomer on the activated carbonyl carbon leads to the ring opening and the formation of a growing polymer chain with a terminal cyclic iminium ion.
CROP of lactams can sometimes be less controlled than AROP, potentially leading to broader molecular weight distributions.[5]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 7-oxoazepane-4-carboxylate | ≥98% | Commercially available | Must be dried thoroughly before use. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Handle under inert atmosphere. |
| Toluene | Anhydrous | Sigma-Aldrich | Dry over molecular sieves. |
| N-Acetyl-ε-caprolactam | ≥98% | Sigma-Aldrich | Activator for AROP. |
| Trifluoromethanesulfonic acid (TfOH) | ≥99% | Sigma-Aldrich | Handle with extreme care in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Dry over CaH₂. |
| Methanol | ACS grade | Fisher Scientific | For precipitation. |
| Diethyl ether | ACS grade | Fisher Scientific | For washing. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride is highly flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle with extreme care.
Protocol 1: Anionic Ring-Opening Polymerization (AROP)
This protocol is adapted from general procedures for the AROP of functionalized caprolactams.[5]
1. Monomer and Solvent Preparation:
-
Dry Ethyl 7-oxoazepane-4-carboxylate under vacuum at 40 °C for 24 hours to remove any residual moisture.
-
Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents.
2. Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 7-oxoazepane-4-carboxylate (e.g., 5.0 g, 26.7 mmol).
-
Add anhydrous toluene (e.g., 25 mL) via cannula under an inert atmosphere.
-
Heat the mixture to 110 °C to dissolve the monomer completely.
3. Initiation:
-
In a separate, dry vial, weigh sodium hydride (e.g., 0.032 g of 60% dispersion, 0.80 mmol) under an inert atmosphere.
-
Carefully add the NaH to the reaction mixture at 110 °C. The mixture may effervesce as hydrogen gas is evolved.
-
Stir for 30 minutes to ensure the formation of the sodium lactamate.
4. Activation and Polymerization:
-
Add N-acetyl-ε-caprolactam (e.g., 0.114 g, 0.80 mmol) as the activator to the reaction mixture.
-
Maintain the reaction at 110 °C and monitor the progress by observing the increase in viscosity. The polymerization is typically rapid.
-
Allow the reaction to proceed for 1-2 hours.
5. Termination and Isolation:
-
Cool the reaction mixture to room temperature. The polymer may precipitate or form a viscous solution.
-
Slowly add methanol to quench the reaction.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold diethyl ether.
-
Collect the polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at 40 °C to a constant weight.
Diagram of AROP Workflow
Caption: Workflow for the anionic ring-opening polymerization of Ethyl 7-oxoazepane-4-carboxylate.
Protocol 2: Cationic Ring-Opening Polymerization (CROP)
This protocol is based on general procedures for the CROP of lactams using strong protic acids.[5]
1. Monomer and Solvent Preparation:
-
Follow the same drying procedures for the monomer and glassware as in the AROP protocol.
-
Use anhydrous dichloromethane (DCM) as the solvent.
2. Reaction Setup:
-
In a flame-dried Schlenk flask with a magnetic stir bar, dissolve Ethyl 7-oxoazepane-4-carboxylate (e.g., 2.0 g, 10.7 mmol) in anhydrous DCM (20 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
3. Initiation and Polymerization:
-
Prepare a stock solution of trifluoromethanesulfonic acid (TfOH) in anhydrous DCM (e.g., 1% v/v).
-
Slowly add the required amount of the TfOH solution (e.g., to achieve a monomer-to-initiator ratio of 100:1) to the stirred monomer solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction by checking the viscosity.
4. Termination and Isolation:
-
Terminate the polymerization by adding a small amount of a basic solution (e.g., triethylamine in DCM).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold diethyl ether.
-
Collect the polymer by filtration, wash thoroughly with diethyl ether to remove any unreacted monomer and initiator, and dry under vacuum at 40 °C.
Diagram of CROP Mechanism
Caption: Simplified mechanism of cationic ring-opening polymerization of a lactam.
Characterization of Poly(ethyl 7-oxoazepane-4-carboxylate)
The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Results |
| ¹H NMR Spectroscopy | Structural confirmation | Disappearance of monomer peaks and appearance of polymer backbone peaks. |
| FTIR Spectroscopy | Functional group analysis | Presence of amide C=O stretch (~1640 cm⁻¹) and ester C=O stretch (~1730 cm⁻¹). |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity (Đ) determination | To assess the success of the polymerization in achieving the desired molecular weight and control. |
| Differential Scanning Calorimetry (DSC) | Thermal properties (Tg, Tm) | To determine the glass transition and melting temperatures of the new polyamide.[8] |
| Thermogravimetric Analysis (TGA) | Thermal stability | To evaluate the degradation temperature of the polymer.[9] |
Summary of Reaction Parameters and Expected Outcomes
| Parameter | Anionic ROP (AROP) | Cationic ROP (CROP) |
| Catalyst/Initiator | Strong base (e.g., NaH) | Protic acid (e.g., TfOH) |
| Activator | N-acyllactam (e.g., N-acetyl-ε-caprolactam) | Not required |
| Solvent | High-boiling, non-protic (e.g., Toluene) | Aprotic (e.g., DCM) |
| Temperature | High (e.g., 110 °C) | Low to ambient (e.g., 0 °C to RT) |
| Reaction Time | Fast (1-2 hours) | Slower (24-48 hours) |
| Expected Mw | High | Variable, can be controlled |
| Expected Đ | Can be narrow | Often broader |
| Side Reactions | Potential for ester saponification if conditions are not anhydrous. | Potential for side reactions and broader Đ. |
Troubleshooting
-
Low or No Polymerization: This is often due to the presence of moisture, which can quench the initiator/catalyst. Ensure all reagents, solvents, and glassware are scrupulously dried.
-
Low Molecular Weight: In AROP, this could be due to an incorrect initiator/activator to monomer ratio or the presence of impurities. In CROP, reaction time and temperature play a crucial role.
-
Broad Polydispersity: This is more common in CROP. Optimizing the initiator concentration and reaction temperature can help narrow the molecular weight distribution.
Conclusion
The ring-opening polymerization of Ethyl 7-oxoazepane-4-carboxylate provides a versatile route to functional polyamides. Both anionic and cationic methods offer distinct advantages and can be selected based on the desired polymer properties and available resources. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully synthesize and characterize these promising materials for a variety of applications, particularly in the biomedical field.
References
-
Ageyeva, T., Sibikin, I., & Karger-Kocsis, J. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers (Basel), 10(4), 357. [Link]
-
Cywar, R. M., & Coates, G. W. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews, 51(19), 8248–8269. [Link]
-
Cywar, R. M., & Coates, G. W. (2022). Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. Chemical Society Reviews, 51(19), 8248-8269. [Link]
-
Hedrick, J. L., et al. (2013). Anionic Ring-Opening Homo- and Copolymerization of Lactams by Latent, Protected N-Heterocyclic Carbenes for the Preparation of PA 12 and PA 6/12. Macromolecules, 46(15), 5929–5936. [Link]
-
Cywar, R. M., & Coates, G. W. (2022). Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. Chemical Society Reviews, 51(19). [Link]
-
Guan, Z. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(42), 16812–16815. [Link]
-
Polymer Chemistry. (n.d.). Ring Opening Polymerization | Cationic and Anionic ROP. YouTube. [Link]
-
Cywar, R. M., & Coates, G. W. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews, 51(19). [Link]
-
Anbarasan, R., et al. (2015). Synthesis and Characterization of poly (ε-caprolactone): A comparative study. ResearchGate. [Link]
-
Belkhir, M., & Belbachir, M. (2014). Cationic Ring Opening polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 9(1), 74-80. [Link]
-
Zhang, J., et al. (2009). Access to poly-β-peptides with functionalized side chains and end groups via controlled ring-opening polymerization of β-lactams. Journal of the American Chemical Society, 131(4), 1589-1597. [Link]
-
Gaina, C., & Gaina, V. (2018). Thermogravimetric analysis of poly(ε-caprolactam) and poly[(ε-caprolactam)- co-(ε-caprolactone)] polymers. ResearchGate. [Link]
Sources
- 1. Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Access to poly-beta-peptides with functionalized side chains and end groups via controlled ring-opening polymerization of beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Controlling Polymerization Byproducts in Lactam Synthesis
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and minimizing unwanted polymerization byproducts during lactam synthesis. The information herein is structured to address specific experimental challenges with a focus on the underlying chemical principles.
Section 1: Frequently Asked Questions - Understanding Byproduct Formation
Q1: What are the most common byproducts in lactam synthesis, and why do they form?
A1: The most prevalent byproducts are linear and cyclic oligomers.[1][2] Their formation is primarily driven by the same reaction mechanisms that produce the desired polymer, but they represent incomplete or undesired reaction pathways.
-
Cyclic Oligomers: These form via intramolecular "back-biting" reactions, where a growing polymer chain end attacks a carbonyl group within its own chain, cleaving off a small cyclic molecule.[1] This is an equilibrium-driven process, and higher reaction temperatures can favor the formation of these smaller, entropically favored rings.[3]
-
Linear Oligomers: These are short, linear chains of the desired polymer that have prematurely terminated. This can be due to insufficient reaction time, low monomer conversion, or the presence of chain-terminating impurities.[4]
-
Other Side Products: Depending on the specific synthesis route (e.g., anionic, cationic, hydrolytic), other byproducts can arise from side reactions involving the catalyst, initiator, or impurities.[5][6] For instance, in anionic ring-opening polymerization (AROP), moisture can lead to the formation of inactive species, halting chain growth and leaving behind unreacted monomer and low molecular weight oligomers.[7][8]
Q2: How does water contamination impact lactam polymerization and lead to byproducts?
A2: Water is one of the most detrimental impurities in many lactam polymerization processes, especially anionic ring-opening polymerization (AROP).[7][8] Its presence can lead to several problems:
-
Catalyst/Initiator Deactivation: In AROP, water readily reacts with and deactivates both the highly basic catalyst (e.g., sodium caprolactamate) and the activator (e.g., an N-acyl lactam).[7][8] This reduces the number of active growing centers, leading to incomplete monomer conversion.
-
Chain Termination: Water can act as a chain-terminating agent, protonating the growing polymer chain end and effectively stopping its propagation.[7] This results in a lower average molecular weight and a higher concentration of residual monomer and linear oligomers.
-
Hydrolysis: At elevated temperatures, water can hydrolyze the lactam monomer or the amide bonds within the polymer chain, leading to ring-opening and the formation of amino acids, which can interfere with the desired polymerization pathway.[9]
For sensitive polymerizations, the water content in the lactam monomer should be kept below 100 ppm.[7]
Q3: My desired product is a specific lactam, not a polymer. Why am I still getting oligomers?
A3: When synthesizing a specific lactam molecule (e.g., a beta-lactam for an antibiotic), the formation of oligomers indicates that conditions are inadvertently favoring ring-opening polymerization.[10] This can happen if:
-
High Temperatures: Excessive heat can provide the activation energy needed to initiate ring-opening, especially for strained rings like β-lactams.
-
Presence of Catalytic Species: Trace amounts of strong acids, bases, or even certain metal ions can catalyze polymerization.[5][11] Unwanted side reactions can sometimes generate these catalytic species in situ.
-
High Monomer Concentration: Le Chatelier's principle suggests that high concentrations of the lactam monomer can drive the equilibrium towards the formation of the polymer.
Controlling these factors through careful temperature management, purification of reagents, and appropriate reaction concentrations is key to preventing unwanted polymerization.
Section 2: Troubleshooting Guide - Diagnosis and Mitigation
This section addresses specific experimental problems with diagnostic questions and actionable solutions.
Problem: My final product has a high content of cyclic and linear oligomers, leading to poor yield and purity.
| Diagnostic Question | Likely Cause & Explanation | Recommended Action & Rationale |
| What was your reaction temperature? | Excessive Temperature: High temperatures shift the equilibrium toward the formation of cyclic oligomers and can promote side reactions.[3] | Optimize Temperature: Lowering the reaction temperature can thermodynamically disfavor the formation of cyclic byproducts.[3] Conduct a temperature screening study to find the optimal balance between reaction rate and byproduct formation. |
| How did you dry your monomer and reagents? | Water Contamination: As detailed in Q2, residual moisture deactivates catalysts and terminates polymer chains, leading to incomplete conversion and a mixture of monomer and low molecular weight oligomers.[7][8] | Implement Rigorous Drying: Dry the lactam monomer under vacuum at an elevated temperature (e.g., 100°C).[7] Use anhydrous solvents and handle all reagents under a dry, inert atmosphere (e.g., nitrogen or argon).[7] Consider using Karl Fischer titration to quantify water content.[7] |
| What is your catalyst/initiator and activator concentration? | Suboptimal Catalyst Loading: Too little catalyst can lead to slow or incomplete polymerization. Conversely, excessively high concentrations can sometimes lead to side reactions or uncontrolled polymerization rates, potentially increasing byproduct formation. | Titrate Catalyst/Activator: Systematically vary the concentrations of your initiator and activator to find the optimal ratio that maximizes conversion rate while minimizing side reactions. An increased amount of activator and catalyst can sometimes compensate for the influence of water.[8] |
| What was the total reaction time? | Incomplete Reaction: Insufficient time will naturally result in low conversion, leaving unreacted monomer and oligomers. | Time-Course Study: Run the reaction and take aliquots at various time points. Analyze these samples by HPLC or TLC to determine the point at which monomer consumption plateaus and product formation is maximized. |
Problem: The polymerization reaction fails to initiate or proceeds extremely slowly.
| Diagnostic Question | Likely Cause & Explanation | Recommended Action & Rationale |
| Have you confirmed the water content of your system? | Severe Water Contamination: This is the most common cause of initiation failure in anionic polymerizations.[7] Water neutralizes the strong base required to deprotonate the lactam monomer, preventing the formation of the initiating species.[8] | Verify Anhydrous Conditions: Re-verify the dryness of all components. Flame-dry glassware under vacuum. Use freshly dried monomer and freshly opened or distilled anhydrous solvents. Ensure a high-purity inert gas blanket.[7] |
| Is your initiator/catalyst active? | Degraded Reagents: Many initiators for lactam polymerization (e.g., sodium hydride, strong bases) are highly reactive and can degrade upon exposure to air or moisture. | Use Fresh Reagents: Use freshly opened bottles of reagents or purify/validate older reagents before use. For example, the activity of sodium hydride can be checked by observing hydrogen evolution upon addition to a protic solvent. |
| Are you using an activator? | Missing Activator (in AROP): Anionic polymerization initiated solely by a lactam salt is very slow, exhibiting an autocatalytic character.[5] An activator (e.g., an N-acyl lactam) is required for rapid polymerization by providing a more electrophilic site for nucleophilic attack.[12] | Incorporate an Activator: Ensure your reaction includes an appropriate activator. The nucleophilic attack on the activator's endocyclic carbonyl group is much faster than on the parent lactam, dramatically increasing the polymerization rate.[5] |
Problem: The final polymer has poor mechanical properties (e.g., it is brittle or weak).
| Diagnostic Question | Likely Cause & Explanation | Recommended Action & Rationale |
| What is the molecular weight of your polymer? | Low Molecular Weight: Poor mechanical properties are often a direct result of low polymer molecular weight. This is typically caused by premature chain termination due to impurities like water.[7] | Characterize Molecular Weight: Use Gel Permeation Chromatography (GPC) or solution viscosity measurements to determine the molecular weight.[7] If it is below the target, revisit troubleshooting steps for oligomer formation, focusing on eliminating chain-terminating agents. |
| What is the residual monomer/oligomer content? | Plasticization Effect: High levels of residual monomer or cyclic oligomers can act as plasticizers within the polymer matrix. This disrupts inter-chain hydrogen bonding, reducing crystallinity and leading to a softer, weaker material.[2][7] | Purify the Polymer: If post-synthesis purification is an option, remove residual monomers and oligomers. Hot water extraction is a common industrial method for polyamide 6.[1] For lab scale, precipitation or solvent extraction may be feasible. |
Section 3: Protocols and Methodologies
Protocol 3.1: Quantitative Analysis of Lactam Purity and Oligomer Content by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of lactam monomers and quantifying byproduct content in final products.[13][14][15]
Objective: To separate and quantify the lactam monomer, cyclic dimer, and other oligomeric byproducts.
Materials:
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
HPLC-grade acid (e.g., phosphoric acid or formic acid) for pH adjustment
-
Sample vials
-
0.22 µm syringe filters
Methodology:
-
Mobile Phase Preparation: Prepare two mobile phases.
-
Mobile Phase A: 95:5 Water/ACN with 0.1% acid.
-
Mobile Phase B: 95:5 ACN/Water with 0.1% acid.
-
Rationale: The acid is added to ensure consistent ionization of any amine or carboxyl end groups and to prevent decomposition of acid-sensitive lactams on the silica-based stationary phase.[13]
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of your lactam product or reaction mixture into a volumetric flask.
-
Dissolve in a suitable solvent (e.g., the mobile phase starting condition or DMSO) and dilute to a final concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or as optimized for your specific lactam)[15]
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Rationale: A gradient is used because the monomer, cyclic dimer, and higher oligomers will have significantly different polarities. The monomer will elute first, followed by the increasingly hydrophobic oligomers.
-
-
Data Analysis:
-
Identify peaks based on retention times of known standards (if available).
-
Integrate the peak areas. The relative percentage of each byproduct can be estimated using the area percent method, assuming similar response factors for the oligomers. For absolute quantification, a calibration curve with purified standards is required.
-
Protocol 3.2: Rigorous Drying of Lactam Monomer
Objective: To reduce the water content of a solid lactam monomer to <100 ppm.
Methodology:
-
Place the lactam monomer in a round-bottom flask or a vacuum-rated dish.
-
Connect the flask to a high-vacuum line (<1 mbar) equipped with a cold trap.
-
Heat the flask in an oil bath to a temperature just below the monomer's melting point (e.g., for ε-caprolactam, m.p. ~70°C, dry at 60°C; for laurolactam, m.p. ~153°C, dry at 100-120°C).[7]
-
Maintain these conditions for at least 12-24 hours.
-
To break the vacuum, backfill the flask with a dry, inert gas such as nitrogen or argon.
-
Immediately transfer the dried monomer to a glovebox or a desiccator for storage and use.
Section 4: Visual Diagrams
Diagram 4.1: Competing Pathways in Lactam Polymerization
This diagram illustrates the desired linear propagation pathway versus the undesired "back-biting" reaction that leads to the formation of cyclic oligomer byproducts.
Caption: Desired linear growth vs. byproduct formation.
Diagram 4.2: Troubleshooting Workflow for High Oligomer Content
This workflow provides a logical sequence of steps to diagnose and resolve issues of high byproduct concentration in a polymerization reaction.
Caption: Diagnostic flowchart for troubleshooting oligomers.
References
- Inhibition of cyclic oligomer formation via rare earth coordination and long-chain amine end capping during PA6 synthesis process. Green Chemistry (RSC Publishing).
- Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC.
- Controlling for water content in anionic polymerization of Laurolactam. Benchchem.
- Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. PMC.
- Advances in the determination of ??-lactam antibiotics by liquid chromatography | Request PDF. ResearchGate.
- Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI.
- New ecological method for determination of different β-lactams: application to real human plasma samples. RSC Publishing.
- Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. amecj.com.
- A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. PMC.
- Sustainable production of polyamide 6 fibers: direct meltspinning and efficient reuse of residual oligomers during polymerization. Queen's University Belfast.
- Simulation of Hydrolytic Ring Opening Polymerization of Nylon 12 from Laurolactam. Chemical Engineering Transactions.
- Reactive Polyamide Oligomers for Elastomeric, Adhesive and Coating Applications. pcimag.com.
- Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. MDPI.
- Synthesis and Reactions of Lactones and Lactams. Chemistry Steps.
- Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Thieme.
- Proposed mechanism for β‐lactam ring opening in heating and water... ResearchGate.
- Lactam. Wikipedia.
- Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry.
- Novel and Recent Synthesis and Applications of β-Lactams. PMC.
- Nylon-6,6 oligomers : Synthesis, characterization and relevance to the polymer. Sheffield Hallam University Research Archive.
- Synthesis of β-Lactams Bearing Functionalized Side Chains from a Readily Available Precursor | Organic Letters. ACS Publications.
- Formation of Higher Cyclic Oligomers in Polyamide-4,6 | Request PDF. ResearchGate.
Sources
- 1. Inhibition of cyclic oligomer formation via rare earth coordination and long-chain amine end capping during PA6 synthesis process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. shura.shu.ac.uk [shura.shu.ac.uk]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. cetjournal.it [cetjournal.it]
- 10. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 11. Lactam - Wikipedia [en.wikipedia.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. amecj.com [amecj.com]
Validation & Comparative
Comparative Guide to HPLC Method Development for the Analysis of Ethyl 7-oxoazepane-4-carboxylate
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust analysis of Ethyl 7-oxoazepane-4-carboxylate. As a pivotal chiral building block in modern drug development, ensuring its purity, stability, and enantiomeric integrity is paramount. We will move beyond rote protocols to explore the fundamental principles and causal logic behind method development choices, comparing reversed-phase, hydrophilic interaction, and chiral chromatography techniques.
Introduction: The Analytical Challenge of a Cyclic Beta-Amino Ester
Ethyl 7-oxoazepane-4-carboxylate is a seven-membered lactam containing a secondary amine and an ester functional group. Its structure presents distinct analytical challenges:
-
Polarity: The presence of the keto, amine, and ester groups imparts significant polarity, which can lead to poor retention on traditional reversed-phase columns.
-
Chirality: The molecule contains a stereocenter at the 4-position, necessitating enantioselective methods to ensure stereochemical purity, a critical quality attribute in pharmaceutical development.
-
Reactivity: The lactam and ester functionalities are susceptible to hydrolysis under harsh pH conditions, requiring careful mobile phase selection for a stability-indicating assay.
This guide will dissect these challenges and present a logical, data-supported workflow for developing reliable analytical methods.
Part 1: Achiral Analysis - Selecting the Optimal Retention Mechanism
The initial goal is to develop a method for quantifying the compound, irrespective of its stereochemistry. The primary choice lies between Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).
Strategy 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis due to its robustness and reproducibility.[1] It separates molecules based on their hydrophobicity.[2] For a polar molecule like Ethyl 7-oxoazepane-4-carboxylate, the key challenge is achieving adequate retention on a non-polar stationary phase (e.g., C18).
Causality Behind Experimental Choices:
-
Column Selection: A standard C18 column is the initial choice. However, if retention is insufficient even with 100% aqueous mobile phase, a column with a polar-embedded group or a polar-endcapped C18 is recommended. These phases provide an alternative retention mechanism via hydrogen bonding, enhancing the retention of polar analytes.
-
Mobile Phase pH Control: The secondary amine in the azepane ring has a pKa that makes its charge state pH-dependent. Operating the mobile phase at a pH approximately 2 units below the pKa ensures the amine is consistently protonated, leading to sharper, more symmetrical peaks. Buffers such as phosphate or formate are essential for maintaining a stable pH.[3] A buffer concentration of 10-50 mM is typically sufficient.[3]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better peak shape and lower backpressure, making it a preferred starting point. The percentage of the organic modifier is a critical parameter for adjusting retention time.[4]
Workflow: RP-HPLC vs. HILIC Decision
Caption: Decision workflow for achiral HPLC method development.
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for polar compounds that are not well-retained in reversed-phase mode.[5][6] The retention mechanism involves the partitioning of the analyte between the high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[7][8]
Causality Behind Experimental Choices:
-
Column Selection: Polar stationary phases are required. Amide-bonded phases are often a robust first choice, offering excellent stability and selectivity. Amino-bonded phases can provide stronger retention for some polar compounds but may have lower stability.[5][9]
-
Mobile Phase Composition: HILIC mobile phases consist of a high percentage of a non-polar organic solvent (typically >80% acetonitrile) and a small amount of an aqueous buffer.[6] Unlike RP-HPLC, increasing the aqueous component decreases retention. Ammonium formate or ammonium acetate are ideal buffers as they are volatile and highly compatible with mass spectrometry (MS) detection, which benefits from the high organic content of the mobile phase.[5][8]
Performance Comparison: RP-HPLC vs. HILIC
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Rationale & Insights |
| Stationary Phase | C18, C8 (non-polar) | Amide, Amino, Silica (polar)[7] | Choice is dictated by the analyte's polarity. |
| Mobile Phase | High Aqueous Content | High Organic Content (ACN)[6] | HILIC is ideal for analytes too polar for RP. |
| Retention Behavior | Increased organic % = Decreased RT | Increased organic % = Increased RT | The core difference in elution mechanism. |
| Peak Shape | Generally good with proper pH control. | Can be sensitive to buffer choice and water content. | Careful optimization of the aqueous component is key in HILIC. |
| MS Compatibility | Good | Excellent | High organic content in HILIC aids desolvation and ionization.[8] |
| Robustness | Generally very high. | Can be less robust; sensitive to mobile phase prep. | Column equilibration can be longer and more critical in HILIC. |
Part 2: Chiral Separation - Resolving Enantiomers
For pharmaceutical applications, separating the enantiomers is non-negotiable. The adverse effects of the wrong enantiomer, as exemplified by the thalidomide tragedy, underscore this necessity.[10] Chiral separation is achieved by using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[11] Polysaccharide-based CSPs are exceptionally versatile for this purpose.[10][11]
Workflow: Chiral Method Development
Caption: Systematic workflow for chiral method screening.
Strategy 1: Normal-Phase Chiral Chromatography
This is often the most successful starting point for chiral separations on polysaccharide CSPs.
Causality Behind Experimental Choices:
-
Mobile Phase: Typically consists of a non-polar alkane (like n-hexane or heptane) with a polar alcohol modifier (isopropanol or ethanol).[12] The alcohol modifier is the "strong" solvent; its concentration is the primary lever for adjusting retention and selectivity. The interactions (hydrogen bonding, dipole-dipole) that drive chiral recognition are often stronger in these non-polar environments.[11]
-
Column Screening: It is essential to screen a set of complementary CSPs. For example, Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) often exhibit different selectivities.[13] Screening both column types with different alcohol modifiers is a highly effective strategy.
Strategy 2: Reversed-Phase Chiral Chromatography
Reversed-phase modes offer the advantage of using aqueous-organic mobile phases, which can be beneficial for sample solubility and direct injection of aqueous process samples.
Causality Behind Experimental Choices:
-
Mobile Phase: Acetonitrile/water or methanol/water are standard. Additives or buffers may be used, but they can sometimes diminish chiral recognition compared to the simpler solvent systems used in normal-phase.
-
Temperature: Temperature can be a powerful tool for optimizing chiral separations.[10] Lowering the temperature often increases resolution, although it also increases retention time and backpressure. Conversely, in some cases, increasing the temperature can invert the elution order, providing a unique selectivity option.[10]
Performance Comparison: Chiral Separation Modes
| Parameter | Normal-Phase | Reversed-Phase | Polar Organic Mode |
| Typical Mobile Phase | Hexane / Alcohol | ACN or MeOH / Water | 100% Alcohol or ACN |
| Selectivity (α) | Often highest | Variable, can be high | Alternative selectivity |
| Sample Solubility | Limited to non-polar solvents | Excellent for aqueous samples | Good for polar samples |
| Robustness | High | High | High |
| Column Lifetime | Generally very long | Good, but depends on mobile phase | Excellent |
Part 3: Method Validation and Stability-Indicating Properties
Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose. For quality control and stability testing, the method must be stability-indicating. This means it must be able to unequivocally separate the active pharmaceutical ingredient (API) from any degradation products or process-related impurities.[14][15]
Forced Degradation Study: To establish specificity, the drug substance is subjected to stress conditions more severe than accelerated stability testing.[15][16]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80 °C dry heat
-
Photolytic Degradation: Exposure to UV and visible light (ICH Q1B)
The chromatograms from these stressed samples are then evaluated. The method is deemed stability-indicating if all degradation product peaks are successfully resolved from the main analyte peak.[17][18]
Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is only from the analyte of interest. | Peak purity index > 0.999; baseline resolution between analyte and degradants. |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To measure the closeness of test results to the true value. | 98.0% to 102.0% recovery for spiked samples. |
| Precision | To show the closeness of agreement between a series of measurements. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| LOD / LOQ | To determine the lowest concentration that can be detected/quantified reliably. | LOD: S/N ≥ 3; LOQ: S/N ≥ 10.[14][17] |
| Robustness | To demonstrate reliability with respect to deliberate variations in method parameters. | Peak area RSD ≤ 2.0%; retention time shifts are acceptable if resolution is maintained. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Achiral Analysis
-
Chromatographic System: HPLC with UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.[19]
Protocol 2: HILIC Method for Achiral Analysis
-
Chromatographic System: HPLC with UV or MS Detector.
-
Column: Amide, 4.6 x 150 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.
-
Gradient: 0% B to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in Acetonitrile to a concentration of 0.5 mg/mL.
Protocol 3: Normal-Phase Chiral Separation
-
Chromatographic System: HPLC with UV Detector.
-
Column: Chiralpak® IC, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).
-
Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of 1.0 mg/mL.
Conclusion and Recommendations
Developing a robust HPLC method for Ethyl 7-oxoazepane-4-carboxylate requires a systematic approach that addresses its unique chemical properties.
-
For routine achiral analysis and quality control , a Reversed-Phase HPLC method on a C18 column with an acidic mobile phase is the recommended starting point due to its superior robustness. If retention is inadequate, HILIC provides an excellent, orthogonal alternative with the added benefit of high compatibility with mass spectrometry.
-
For enantiomeric purity determination , screening a portfolio of polysaccharide-based chiral stationary phases under normal-phase conditions is the most effective strategy. The strong, specific interactions in a non-polar environment often yield the highest selectivity.
The protocols and comparative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to establish scientifically sound, reliable, and validated analytical methods for this important pharmaceutical intermediate.
References
- Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
- Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
-
Subramanian, G. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Chinese Chemical Society, 58(4), 427-435. Available at: [Link]
-
Wikipedia contributors. (2023). Hydrophilic interaction chromatography. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Reddy, B. V. S., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2049–2057. Available at: [Link]
-
El-Kassem, M. T., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Scientific reports, 11(1), 5626. Available at: [Link]
-
Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2631. Available at: [Link]
-
Patel, Y., et al. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Asian Journal of Pharmaceutical and Clinical Research, 13(9), 134-141. Available at: [Link]
-
Dova, E., et al. (2018). Synthesis, separation. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]
-
Yuce, M., & Capan, Y. (2013). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Acta Poloniae Pharmaceutica, 70(2), 357-365. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available at: [Link]
-
Singh, S., et al. (2014). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. Available at: [Link]
-
HPLC Methods for analysis of Ethylparaben. HELIX Chromatography. Available at: [Link]
-
Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Agilent. Available at: [Link]
-
HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Semantic Scholar. Available at: [Link]
-
Chiral Technologies Amino Acid Database. HPLC. Available at: [Link]
-
Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. ResearchGate. Available at: [Link]
-
Varshney, N., & Thareja, D. METHOD DEVELOPMENT AND VALIDATION OF OXCARBAZEPINE BY USING RP-HPLC METHOD. Pharmacophore. Available at: [Link]
-
Zhang, H., et al. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Molecules, 25(14), 3148. Available at: [Link]
- Method for the preparation of a chiral-beta-amino ester. Google Patents.
-
Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impur. Chula Digital Collections. Available at: [Link]
-
Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
- Additives for reversed-phase HPLC mobile phases. Google Patents.
-
Agrahari, V., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. Available at: [Link]
-
Peraman, R., et al. Analytical Quality by Design Approach in RP-HPLC Method Development for the Assay of Etofenamate in Dosage Forms. SciSpace. Available at: [Link]
Sources
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7125492B2 - Additives for reversed-phase HPLC mobile phases - Google Patents [patents.google.com]
- 3. rjptonline.org [rjptonline.org]
- 4. helixchrom.com [helixchrom.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. eijppr.com [eijppr.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 17. ijpsm.com [ijpsm.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. scispace.com [scispace.com]
A Comparative Guide to the Reactivity of Ethyl 7-Oxoazepane-4-carboxylate and Caprolactam
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Azepanones with Distinct Chemical Personalities
The seven-membered lactam ring, the core of the azepanone structure, is a privileged scaffold in medicinal chemistry and polymer science. Within this family, ε-caprolactam is a widely recognized industrial monomer, famous as the precursor to Nylon 6.[1] Its reactivity is well-characterized, particularly its propensity for ring-opening polymerization.[1][2] In contrast, ethyl 7-oxoazepane-4-carboxylate, a functionalized derivative, presents a more nuanced chemical profile. The introduction of an ethyl carboxylate group at the C4 position significantly alters the electronic landscape of the lactam ring, leading to distinct differences in reactivity.
This guide provides an in-depth, objective comparison of the reactivity of ethyl 7-oxoazepane-4-carboxylate and caprolactam. We will explore the theoretical underpinnings of their differing reactivity and present supporting (hypothetical) experimental data to provide a quantitative understanding. This comparison is designed to empower researchers in selecting the appropriate azepanone building block for their specific synthetic and developmental needs.
Structural and Electronic Considerations: The Influence of the Ester Moiety
The fundamental difference in the reactivity of these two molecules stems from the electronic effect of the ethyl carboxylate group on the lactam ring of ethyl 7-oxoazepane-4-carboxylate.
-
Caprolactam: The amide bond in caprolactam exhibits significant resonance stabilization, where the lone pair of the nitrogen atom delocalizes into the carbonyl group. This delocalization imparts partial double-bond character to the C-N bond, reducing the electrophilicity of the carbonyl carbon and rendering the amide relatively stable.[3][4]
-
Ethyl 7-Oxoazepane-4-carboxylate: The ethyl carboxylate group at the C4 position acts as an electron-withdrawing group through an inductive effect. This effect pulls electron density away from the lactam ring, including the carbonyl carbon. Consequently, the carbonyl carbon in ethyl 7-oxoazepane-4-carboxylate is more electron-deficient and, therefore, more electrophilic than in caprolactam. This heightened electrophilicity makes it a more susceptible target for nucleophilic attack.
This fundamental electronic difference is the primary driver for the observed variations in their chemical behavior.
Comparative Reactivity Analysis: A Data-Driven Examination
To quantify the reactivity differences, we will consider three key reaction types: hydrolysis, ring-opening polymerization, and reduction. The following sections present hypothetical, yet chemically plausible, experimental data to illustrate these differences.
Hydrolytic Stability: A Tale of Two Lactams
The rate of hydrolysis, the cleavage of the amide bond by water, serves as a direct measure of the lactam's stability and the electrophilicity of its carbonyl carbon.
Experimental Protocol: Comparative Hydrolysis Rate Determination
A comparative study of the hydrolysis rates can be performed under both acidic and basic conditions, monitored by ¹H NMR spectroscopy or HPLC.[5][6][7]
Methodology:
-
Sample Preparation: Prepare 0.1 M solutions of both ethyl 7-oxoazepane-4-carboxylate and caprolactam in a D₂O/buffer solution (e.g., phosphate buffer for basic hydrolysis, acetate buffer for acidic hydrolysis).
-
Reaction Initiation: Initiate the hydrolysis by adjusting the pD of the solutions to the desired value (e.g., pD 10 for basic conditions, pD 4 for acidic conditions).
-
NMR Monitoring: Acquire ¹H NMR spectra at regular time intervals. The disappearance of the reactant signals and the appearance of the corresponding ring-opened product signals are monitored.[5][8]
-
Data Analysis: Integrate the characteristic peaks to determine the concentration of the remaining lactam at each time point. Plot ln([Lactam]) vs. time to determine the pseudo-first-order rate constant (k).
Hypothetical Experimental Data:
| Compound | Hydrolysis Condition | Pseudo-First-Order Rate Constant (k, s⁻¹) | Half-life (t₁/₂) (hours) |
| Caprolactam | Basic (pD 10) | 1.5 x 10⁻⁶ | 128 |
| Ethyl 7-oxoazepane-4-carboxylate | Basic (pD 10) | 4.5 x 10⁻⁵ | 4.3 |
| Caprolactam | Acidic (pD 4) | 2.0 x 10⁻⁷ | 962 |
| Ethyl 7-oxoazepane-4-carboxylate | Acidic (pD 4) | 6.0 x 10⁻⁶ | 32.1 |
Analysis and Interpretation:
The hypothetical data clearly indicates that ethyl 7-oxoazepane-4-carboxylate hydrolyzes significantly faster than caprolactam under both basic and acidic conditions. This is consistent with the increased electrophilicity of its carbonyl carbon due to the electron-withdrawing nature of the ethyl carboxylate group. Researchers should consider this reduced stability when designing reactions and purification protocols involving ethyl 7-oxoazepane-4-carboxylate, especially under non-neutral pH conditions.
Ring-Opening Polymerization (ROP): A Look at Polymerizability
Caprolactam is the cornerstone of Nylon 6 production through ROP. The presence of the ester group in ethyl 7-oxoazepane-4-carboxylate can influence its polymerizability.
Experimental Protocol: Comparative Anionic ROP
Anionic ROP is a common method for polymerizing lactams.[1][2] A comparative study can be designed to assess the initiation and propagation rates.
Methodology:
-
Monomer Preparation: Dry both monomers under vacuum to remove any moisture, which can interfere with the anionic polymerization.
-
Initiation: In a moisture-free environment, dissolve the lactam in a suitable solvent (e.g., dry toluene). Add a strong base (e.g., sodium hydride) to form the lactamate anion.
-
Activation and Polymerization: Add an activator (e.g., N-acetylcaprolactam) to initiate polymerization. Maintain the reaction at a constant temperature (e.g., 150 °C).
-
Monitoring: Take aliquots at different time intervals and quench the reaction. Determine the monomer conversion gravimetrically or by HPLC.
-
Polymer Characterization: Characterize the resulting polymers by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.
Hypothetical Experimental Data:
| Monomer | Polymerization Time (min) | Monomer Conversion (%) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Caprolactam | 30 | 95 | 25,000 | 1.8 |
| Ethyl 7-oxoazepane-4-carboxylate | 30 | 85 | 18,000 | 2.1 |
Analysis and Interpretation:
The hypothetical results suggest that while ethyl 7-oxoazepane-4-carboxylate can undergo anionic ROP, its polymerization is slower and yields a polymer with a lower molecular weight and higher polydispersity compared to caprolactam under identical conditions. The steric bulk and electronic effects of the ethyl carboxylate group may hinder the approach of the propagating chain to the monomer, and potentially introduce side reactions, leading to a less controlled polymerization.
Reduction of the Lactam: Accessing Azepane Derivatives
The reduction of the amide functionality to an amine is a crucial transformation for accessing the corresponding saturated azepane ring system. The presence of the ester group in ethyl 7-oxoazepane-4-carboxylate introduces a challenge of chemoselectivity.
Experimental Protocol: Comparative Reduction
A comparative reduction can be performed using a chemoselective reducing agent that is known to reduce amides in the presence of esters.[9][10]
Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the lactam in a dry solvent (e.g., THF).
-
Addition of Reducing Agent: Add a solution of a chemoselective reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), dropwise at 0 °C.
-
Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with methanol and then acidic water.
-
Workup and Analysis: Extract the product with an organic solvent, dry, and concentrate. Analyze the product by ¹H NMR and mass spectrometry to confirm the structure and purity.
Hypothetical Experimental Data:
| Substrate | Reducing Agent | Reaction Time (h) | Yield of Azepane (%) |
| Caprolactam | BH₃·THF | 4 | 92 |
| Ethyl 7-oxoazepane-4-carboxylate | BH₃·THF | 6 | 85 (selective reduction of amide) |
| Ethyl 7-oxoazepane-4-carboxylate | LiAlH₄ | 2 | Mixture of products (reduction of both amide and ester) |
Analysis and Interpretation:
The hypothetical data demonstrates that the selective reduction of the lactam in ethyl 7-oxoazepane-4-carboxylate is achievable with a chemoselective reagent like BH₃·THF, albeit at a slightly slower rate and lower yield compared to caprolactam. The use of a less selective but more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would likely lead to the reduction of both the amide and the ester functionalities, resulting in a mixture of products. This highlights the importance of careful reagent selection when working with multifunctional molecules like ethyl 7-oxoazepane-4-carboxylate.
Visualizing the Reactivity Landscape
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) provide a visual representation of the key structural differences and reaction pathways.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. academic.oup.com [academic.oup.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. Real-Time Monitoring of New Delhi Metallo-β-Lactamase Activity in Living Bacterial Cells by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine synthesis by amide reduction [organic-chemistry.org]
The Gold Standard: Conformational Validation of 7-Oxoazepanes with X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. For seven-membered nitrogen-containing heterocyclic scaffolds like 7-oxoazepanes, which are prevalent in numerous pharmacologically active compounds, a thorough understanding of their conformational preferences is paramount. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for conformational validation, juxtaposed with other widely used analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in making informed decisions for their drug development pipelines.
The Significance of Conformation in 7-Oxoazepanes
The seven-membered ring of a 7-oxoazepane is not planar; it can adopt a variety of non-superimposable three-dimensional arrangements known as conformations. These conformations, such as chair, boat, and twist-boat, can have significantly different energies, and the molecule may exist as a dynamic equilibrium of these forms in solution. The specific conformation that a 7-oxoazepane derivative adopts dictates the spatial orientation of its substituents, which in turn governs its interactions with biological targets like enzymes and receptors. An inaccurate understanding of the dominant conformation can lead to flawed structure-activity relationship (SAR) models and ultimately, the failure of drug candidates. Therefore, unambiguous conformational validation is a cornerstone of successful drug design.
X-ray Crystallography: The Definitive Answer in the Solid State
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the precise three-dimensional structure of a molecule, including its conformation in the crystalline state.[1] The technique's power lies in its ability to provide a high-resolution snapshot of the molecule, revealing bond lengths, bond angles, and torsional angles with exceptional accuracy.
The fundamental principle of SC-XRD involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays. The electrons within the atoms of the molecule diffract the X-rays in a specific pattern, which is captured by a detector. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be constructed. Fitting the known atoms of the molecule into this electron density map yields the final crystal structure.[2]
Causality in the Crystallographic Workflow
The journey from a synthesized 7-oxoazepane powder to a refined crystal structure is a multi-step process where each stage is critical for a successful outcome. The causality behind these experimental choices is rooted in the fundamental principles of crystal growth and X-ray diffraction.
Diagram of the Single-Crystal X-ray Diffraction Workflow
Caption: Workflow for small molecule single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction of a 7-Oxoazepane Derivative
This protocol outlines the key steps for determining the crystal structure of a novel 7-oxoazepane derivative.
1. Synthesis and Purification:
-
Synthesize the 7-oxoazepane derivative using an appropriate synthetic route.
-
Purify the compound to >99% purity using techniques such as column chromatography and recrystallization. High purity is essential as impurities can hinder crystal growth.
2. Crystal Growth:
-
The goal is to obtain single crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, without cracks or defects).
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and slowly cool it to room temperature or below.
3. Crystal Selection and Mounting:
-
Under a microscope, select a well-formed, transparent crystal with sharp edges.
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.
4. Data Collection:
-
Mount the goniometer head on the X-ray diffractometer.
-
A stream of cold nitrogen gas (typically 100 K) is often used to cool the crystal, which minimizes thermal motion of the atoms and reduces radiation damage.
-
The diffractometer will rotate the crystal while irradiating it with a monochromatic X-ray beam. A series of diffraction images are collected at different crystal orientations.
5. Data Processing:
-
The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
6. Structure Solution and Refinement:
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined by adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-resolved small molecule structure.
7. Validation and Analysis:
-
The final structure is validated for geometric correctness and to ensure that all atoms have been located.
-
The conformational parameters (e.g., torsion angles) of the 7-oxoazepane ring are then analyzed.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides a definitive solid-state structure, it is often complemented by other techniques that provide insights into the molecule's conformation in solution, where most biological processes occur.
| Technique | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous 3D structure, high resolution, provides precise bond lengths and angles.[1] | Requires a suitable single crystal, provides a static picture in the solid state which may not be the dominant conformation in solution.[3] |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei in a magnetic field | Provides information about the conformation and dynamics in solution, can identify different conformers in equilibrium.[4] | Structure determination is indirect and relies on interpretation of data (e.g., NOEs, coupling constants), less precise than X-ray for a single conformation. |
| Computational Modeling | Quantum mechanics or molecular mechanics calculations | Can predict the relative energies of different conformations, provides insights into conformational flexibility.[5] | Accuracy is dependent on the level of theory and force field used, requires experimental validation. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light | Sensitive to the chirality and conformation of the molecule, can be used to study conformational changes in solution.[6][7] | Provides information about the overall shape rather than detailed atomic positions, interpretation can be complex. |
Logical Relationship between Conformational Validation Techniques
Caption: Interplay between experimental and computational techniques.
Case Study: Conformational Analysis of ε-Caprolactam
ε-Caprolactam, the parent 7-oxoazepane, serves as an excellent case study. Its crystal structure has been determined, revealing a chair conformation in the solid state.[8] This experimentally determined structure provides a crucial benchmark for computational models.
Studies on substituted ε-caprolactams have demonstrated the power of a combined approach.[4][9] For instance, X-ray crystallography of a 6-substituted caprolactam derivative showed the substituent in an axial position. However, NMR studies in solution revealed an equilibrium between two chair forms, with the axial conformer being the major species (70%), but with a significant population of the equatorial conformer (30%).[9] This example highlights the importance of not relying solely on the solid-state structure and underscores the complementary nature of X-ray crystallography and NMR spectroscopy.
Computational studies using Density Functional Theory (DFT) have been employed to calculate the energy barriers for the interconversion between different conformers of caprolactam, providing further insight into its dynamic behavior.[10]
Conclusion: An Integrated Approach for Comprehensive Understanding
For the rigorous conformational validation of 7-oxoazepanes in a drug discovery context, a multi-faceted approach is essential. X-ray crystallography provides the unambiguous, high-resolution solid-state structure, which serves as the cornerstone for all further studies. This "gold standard" data is then used to validate and refine computational models, which can then be used with greater confidence to explore the conformational landscape of the molecule in solution. Spectroscopic techniques like NMR and Circular Dichroism provide the crucial experimental data on the behavior of the molecule in a more biologically relevant solution environment.
By integrating these powerful techniques, researchers can build a comprehensive and accurate model of the conformational preferences of 7-oxoazepane derivatives, paving the way for more effective and rational drug design.
References
-
Odell, B., Bombicz, P., & Schofield, C. J. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(10), 4851-4858. [Link]
-
Purdie, N., & Swallows, K. A. (1980). Direct Determination of β-Lactam Antibiotics by Circular Dichroism. Analytical Chemistry, 52(8), 1317-1320. [Link]
-
Schofield, C. J., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. SciSpace. [Link]
-
National Center for Biotechnology Information. (n.d.). Caprolactam. PubChem. Retrieved from [Link]
-
Long, D. M., & Fink, A. L. (1997). Enzymatic assay of beta-lactamase using circular dichroism spectropolarimetry. Analytical Biochemistry, 247(2), 389-393. [Link]
-
da Silva, M. A., et al. (2010). Conformational analysis of caprolactam, cycloheptene and caprolactone. ResearchGate. [Link]
-
Purdie, N., & Swallows, K. A. (1980). Direct determination of .beta.-lactam antibiotics by circular dichroism. Analytical Chemistry. [Link]
-
D'Aco, S., et al. (2021). Ab Initio Spectroscopic Investigation of Pharmacologically Relevant Chiral Molecules: The Cases of Avibactam, Cephems. AIR Unimi. [Link]
-
Micsonai, A., et al. (2021). (a) Circular dichroism spectra of TEM‐1 β‐lactamase in 20 mM Tris–HCl... ResearchGate. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Caprolactam. NIOSH Pocket Guide to Chemical Hazards. [Link]
-
National Center for Biotechnology Information. (n.d.). epsilon-CAPROLACTONE. PubChem. [Link]
-
MDPI. (2021). DFT–Assisted Structure Determination from Powder X-ray Diffraction Data of a New Zonisamide/ϵ-Caprolactam Cocrystal. Crystals. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
-
National Institute of Standards and Technology. (n.d.). Caprolactam. NIST WebBook. [Link]
-
American Pharmaceutical Review. (2010). Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR. [Link]
-
National Center for Biotechnology Information. (2011). Conformational Analysis in 18-Membered Macrolactones Based on Molecular Modeling. PMC. [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]
-
PubMed. (2011). Conformational analysis in 18-membered macrolactones based on molecular modeling. [Link]
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
-
PubMed. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
-
PubMed. (2005). Comparative Conformational Analysis of Nucleosides by NMR, X-ray, and Semi-Empirical (PM3 VS. AM1) Methods. [Link]
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. scispace.com [scispace.com]
- 5. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic assay of beta-lactamase using circular dichroism spectropolarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Ethyl 7-oxoazepane-4-carboxylate
For the diligent researcher, the journey of discovery extends beyond the synthesis and application of novel compounds. It culminates in the responsible management of resulting waste streams. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 7-oxoazepane-4-carboxylate (CAS No. 476663-08-8), ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment to your work goes beyond supplying high-quality reagents; we are dedicated to fostering a culture of safety and operational excellence within the scientific community.
Understanding the Compound: Hazard Profile and Chemical Properties
Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. Ethyl 7-oxoazepane-4-carboxylate is a substituted azepane derivative, and its specific hazard profile dictates the necessary precautions for handling and disposal.
Key Hazard Information: [1]
-
GHS Pictogram: GHS07: Harmful/Irritant
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
This information, derived from the Safety Data Sheet (SDS), underscores the importance of appropriate personal protective equipment (PPE) and careful handling to avoid exposure.[1]
| Property | Value | Source |
| CAS Number | 476663-08-8 | [1] |
| Molecular Formula | C9H15NO3 | [2] |
| Molecular Weight | 185.22 g/mol | [1] |
| Form | Solid | |
| LogP | 0.035 | [1] |
The physical and chemical properties table above provides essential data for assessing the compound's behavior and potential environmental fate.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of Ethyl 7-oxoazepane-4-carboxylate is a multi-step process that must align with institutional protocols and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] The following workflow provides a logical and safe sequence for managing this chemical waste.
Caption: Disposal workflow for Ethyl 7-oxoazepane-4-carboxylate.
Detailed Protocols
Waste Segregation and Containerization
Proper segregation is a cornerstone of safe laboratory practice.[4] Ethyl 7-oxoazepane-4-carboxylate waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Solid Waste: Unused or contaminated solid material should be placed directly into a designated solid hazardous waste container.
-
Liquid Waste (Solutions): If dissolved in a solvent, the entire solution should be collected as hazardous waste. Do not dispose of down the drain. The container must be compatible with the solvent used. For instance, many esters are collected in hydrocarbon waste bottles.[4]
-
Container Requirements: Waste containers must be in good condition, compatible with the chemical, and kept closed except when adding waste.[5] They must be clearly labeled with "Hazardous Waste," the full chemical name ("Ethyl 7-oxoazepane-4-carboxylate"), and the associated hazard pictograms.[5]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Minor Spill (Contained, <50 mL of solution or a few grams of solid):
-
Alert Personnel: Inform colleagues in the immediate vicinity.
-
Don PPE: Ensure you are wearing appropriate PPE, including double-gloving if necessary.
-
Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand, or chemical spill pillows). For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
Collection: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a detergent solution and water.
-
Waste Disposal: All cleanup materials (absorbents, gloves, etc.) must be disposed of as hazardous waste.
Major Spill (Large volume, rapid spread, or outside of a ventilated area):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your laboratory supervisor and institutional EHS.
-
Isolate: Close doors to the affected area to prevent the spread of vapors.
-
Await Professional Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Regulatory Compliance and Institutional Protocols
All waste disposal activities must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under RCRA. Academic laboratories may operate under the alternative requirements of Subpart K, which provides specific guidelines for waste accumulation and management.[3]
It is imperative to consult and follow your institution's specific Chemical Hygiene Plan and hazardous waste management procedures. Your EHS department is the primary resource for guidance on waste container labeling, storage locations (Satellite Accumulation Areas), and scheduling waste pickups.
By adhering to these detailed procedures, you contribute to a safe and sustainable research environment. The principles of responsible chemical management are as integral to scientific advancement as the discoveries themselves.
References
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Chemtalk. Ester Disposal. [Link]
- Google Patents. EP3241820A1 - Recovery of carboxylates from fermentation and production of esters using co2 expanded alcohols.
-
PubChem. Ethyl oxazole-4-carboxylate. [Link]
- Layton, D. S., & Trinh, C. T. (2016).
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
RocketCDN. Safety Data Sheet. [Link]
-
PubChemLite. Ethyl 7-oxoazepane-4-carboxylate (C9H15NO3). [Link]
-
ResearchGate. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. [Link]
-
Portland Press. Harnessing extremophilic carboxylesterases for applications in polyester depolymerisation and plastic waste recycling. [Link]
-
OXEA. Sales Specifications, SDS, Product Handling Guides. [Link]
-
PubMed. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. [Link]
-
The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
-
PubMed. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. [Link]
-
Nature. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. PubChemLite - Ethyl 7-oxoazepane-4-carboxylate (C9H15NO3) [pubchemlite.lcsb.uni.lu]
- 3. EP3241820A1 - Recovery of carboxylates from fermentation and production of esters using co2 expanded alcohols - Google Patents [patents.google.com]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
